Product packaging for Desacetylvinblastine hydrazide(Cat. No.:CAS No. 55383-37-4)

Desacetylvinblastine hydrazide

Cat. No.: B1664167
CAS No.: 55383-37-4
M. Wt: 768.9 g/mol
InChI Key: PPRGGNQLPSVURC-ZVTSDNJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Desacetylvinblastine Hydrazide (DAVLBH) is a cytotoxic derivative of the Vinca alkaloid vinblastine, engineered for use as a potent "warhead" in targeted therapeutic conjugates . Its primary research value lies in its application for the selective delivery of cytotoxic activity to cancer cells, thereby improving the therapeutic window of treatment. The compound exerts its effect by binding to tubulin and inhibiting microtubule assembly, which disrupts the mitotic spindle apparatus, leads to cell cycle arrest in metaphase, and ultimately induces apoptosis in actively dividing cells . DAVLBH is a key component in several investigational ligand-drug conjugates. It is notably utilized in the development of folate-receptor targeted agents, such as EC145 (vintafolide), for the treatment of various cancers . Furthermore, research demonstrates its efficacy in conjugates that target the cholecystokinin 2 receptor (CCK2R), which is overexpressed in gastrointestinal malignancies and other solid tumors . In these constructs, DAVLBH is typically attached via a disulfide linker that allows for the release of the unmodified, active cytotoxin inside the target cell upon receptor-mediated uptake . This mechanism enables receptor-mediated cytotoxicity in vitro and has shown promising efficacy in delaying tumor growth and causing regression in xenograft mouse models . This product is intended for research purposes, such as in the synthesis of targeted conjugates and the evaluation of their anticancer mechanisms. 4-Desacetylvinblastine Hydrazide is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H56N6O7 B1664167 Desacetylvinblastine hydrazide CAS No. 55383-37-4

Properties

IUPAC Name

methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGGNQLPSVURC-ZVTSDNJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970723
Record name 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55383-37-4
Record name Desacetylvinblastine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55383-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Desacetylvinblastine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055383374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESACETYLVINBLASTINE HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F593MEE9K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to the Discovery and Synthesis of Desacetylvinblastine Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide, a key derivative of the potent anticancer agent vinblastine, represents a cornerstone in the development of second-generation vinca alkaloids and targeted chemotherapeutics. Its "discovery" is not marked by its own standalone therapeutic application, but rather by its crucial role as a versatile synthetic intermediate. The strategic modification of the vinblastine molecule to create this hydrazide opened new avenues for producing semi-synthetic analogs with improved therapeutic profiles, most notably the clinically significant drug vindesine. Furthermore, this compound has become an essential building block in the construction of antibody-drug conjugates and other targeted delivery systems, underscoring its enduring importance in modern medicinal chemistry. This guide provides an in-depth overview of the synthesis of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in this critical area of cancer therapy.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct hydrazinolysis of vinblastine. This reaction achieves two key transformations in a single step: the deacetylation at the C-4 position of the vindoline moiety and the conversion of the C-3 carboxylate ester to a carbohydrazide.

Reaction Pathway

The overall synthetic scheme is a direct conversion of vinblastine to this compound.

Synthesis_Pathway Vinblastine Vinblastine DesacetylvinblastineHydrazide This compound Vinblastine->DesacetylvinblastineHydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate (in Ethanol) Hydrazine->DesacetylvinblastineHydrazide

Synthesis of this compound from Vinblastine.

Quantitative Data Summary

The synthesis of this compound from vinblastine is an efficient process, with reported yields varying based on reaction conditions and purification methods. The following table summarizes the quantitative data available from various sources.

Starting MaterialReagents and ConditionsYield (%)Reference
VinblastineHydrazine; Ethanol; 60°C; 24h94.0%--INVALID-LINK--
Vinblastine SulfateHydrazine Hydrate; Ethanol87.0%--INVALID-LINK--
Vinblastine1:1 mixture of hydrazine and ethanol; 60-65°C; 22hNot specified[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established literature.

Protocol 1: Synthesis from Vinblastine

This protocol is adapted from methodologies that utilize vinblastine free base as the starting material.

Materials:

  • Vinblastine

  • Anhydrous Ethanol

  • Hydrazine Hydrate

  • Argon or Nitrogen gas

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Dissolve vinblastine in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to vinblastine should be in large excess.

  • Heat the reaction mixture to 60°C and maintain this temperature with stirring for 24 hours.

  • Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • Purify the resulting crude product, this compound, using column chromatography or recrystallization to obtain the final product.

Protocol 2: Synthesis from Vinblastine Sulfate

This protocol outlines the synthesis starting from the more common salt form of vinblastine.

Materials:

  • Vinblastine Sulfate

  • Anhydrous Ethanol

  • Hydrazine Hydrate

  • Inert gas supply

  • Standard reflux and purification apparatus

Procedure:

  • Suspend vinblastine sulfate in anhydrous ethanol in a reaction vessel equipped with a condenser and under an inert atmosphere.

  • Add a significant excess of hydrazine hydrate to the suspension.

  • Heat the mixture to reflux and maintain for the time determined by reaction monitoring (typically 22-24 hours).

  • After the reaction is complete, as indicated by TLC or HPLC, allow the mixture to cool.

  • The solvent and unreacted hydrazine are removed in vacuo.

  • The residue is then subjected to purification, typically by silica gel chromatography, to isolate the pure this compound.

Logical Workflow for Synthesis and Application

The synthesis of this compound is a critical step that enables the creation of various therapeutically important vinblastine derivatives. The following diagram illustrates the logical workflow from the starting material to the final applications.

Logical_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_applications Applications Vinblastine Vinblastine Reaction Hydrazinolysis (Hydrazine, Ethanol) Vinblastine->Reaction DesacetylvinblastineHydrazide This compound Reaction->DesacetylvinblastineHydrazide Azide_Formation Conversion to Azide DesacetylvinblastineHydrazide->Azide_Formation Drug_Conjugation Conjugation to Targeting Moieties DesacetylvinblastineHydrazide->Drug_Conjugation Vindesine_Synthesis Synthesis of Vindesine Azide_Formation->Vindesine_Synthesis Vindesine Vindesine (Anticancer Drug) Vindesine_Synthesis->Vindesine Targeted_Therapeutics Targeted Therapeutics (e.g., EC145) Drug_Conjugation->Targeted_Therapeutics

Workflow from Vinblastine to Therapeutic Applications.

Conclusion

The development of a reliable synthetic route to this compound has been a pivotal achievement in the field of medicinal chemistry. This intermediate has not only facilitated the creation of important semi-synthetic anticancer drugs like vindesine but also continues to be a valuable tool in the ongoing development of targeted cancer therapies. The detailed protocols and data presented in this guide are intended to support the efforts of researchers and scientists in harnessing the potential of this versatile molecule for future innovations in oncology.

References

An In-depth Technical Guide to the Inhibition of Tubulin Polymerization by Desacetylvinblastine Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desacetylvinblastine hydrazide (Des-VH) as a potent inhibitor of tubulin polymerization. Des-VH, a derivative of the vinca alkaloid vinblastine, is a key compound in the development of targeted cancer therapeutics. This document details its mechanism of action, quantitative data on its interaction with tubulin, and standardized experimental protocols for its evaluation.

Core Concept: Mechanism of Tubulin Polymerization Inhibition

This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are polymers of α- and β-tubulin heterodimers. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for their cellular functions, particularly the formation of the mitotic spindle during cell division.

Des-VH binds to β-tubulin at the vinca domain, near the GTP-binding site. This binding interferes with the addition of tubulin dimers to the growing end of microtubules, thereby inhibiting their polymerization. At higher concentrations, it can induce the depolymerization of existing microtubules. By disrupting microtubule dynamics, Des-VH arrests cells in the M-phase of the cell cycle, leading to apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Inhibition by this compound αβ-Tubulin Dimer αβ-Tubulin Dimer Protofilament Protofilament αβ-Tubulin Dimer->Protofilament Polymerization Inhibited Polymerization Inhibited Polymerization αβ-Tubulin Dimer->Inhibited Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->αβ-Tubulin Dimer Depolymerization Des-VH Des-VH Des-VH->αβ-Tubulin Dimer Binds to β-tubulin Mitotic Arrest Mitotic Arrest Inhibited Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition by this compound (Des-VH).

Quantitative Data on Tubulin Interaction

CompoundParameterValueOrganism/SystemReference
DesacetylvinblastineInhibition Constant (Ki)2 x 10-5 MChick Embryo Brain Tubulin[1]
Desacetylvinblastine amideEffective Inhibitory Concentration1 µMBovine Brain Tubulin[2]

Note: The Inhibition Constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition of the binding of a radiolabeled ligand (in this case, vinblastine) to its target (tubulin). The effective inhibitory concentration for the amide derivative demonstrates potent blockade of tubulin polymerization.

Experimental Protocols: In Vitro Tubulin Polymerization Assay

The following protocol outlines a standard method for assessing the inhibitory effect of compounds like this compound on tubulin polymerization in vitro. This assay typically measures the change in turbidity or fluorescence as tubulin dimers polymerize into microtubules.

1. Materials and Reagents:

  • Lyophilized tubulin (e.g., from bovine brain)

  • GTP (Guanosine-5'-triphosphate) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Polymerization Buffer (General Tubulin Buffer with GTP and glycerol)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Vinblastine, Nocodazole)

  • Negative control (solvent vehicle)

  • 96-well microplate (black, clear bottom for fluorescence; clear for absorbance)

  • Temperature-controlled microplate reader capable of kinetic measurements at 340 nm (absorbance) or with appropriate filters for a fluorescent reporter.

2. Experimental Workflow:

cluster_workflow In Vitro Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Buffers, GTP, Test Compound) B Aliquot Test Compound, Controls, and Vehicle into 96-well Plate A->B C Prepare Tubulin Solution on Ice in Polymerization Buffer B->C D Initiate Polymerization by adding Tubulin Solution to the Plate C->D E Incubate at 37°C in Plate Reader D->E F Monitor Change in Absorbance (340 nm) or Fluorescence over Time E->F G Data Analysis: Plot Absorbance/Fluorescence vs. Time F->G H Calculate Inhibition (e.g., IC50) G->H

Figure 2: Experimental workflow for an in vitro tubulin polymerization assay.

3. Detailed Procedure:

  • Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired stock concentration (e.g., 10 mg/mL). Prepare the Polymerization Buffer containing GTP and glycerol. Prepare serial dilutions of this compound and control compounds.

  • Assay Setup: Aliquot the test compounds, positive and negative controls into the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: On ice, dilute the tubulin stock to the final working concentration (e.g., 3 mg/mL) in the cold Polymerization Buffer. To initiate the reaction, add the tubulin solution to the wells containing the compounds.

  • Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths kinetically for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves. The percentage of inhibition is calculated by comparing the polymerization in the presence of the test compound to the negative control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a potent inhibitor of tubulin polymerization, a mechanism it shares with other clinically important vinca alkaloids. Its unique hydrazide functional group makes it a valuable component for the synthesis of antibody-drug conjugates (ADCs) and other targeted delivery systems, allowing for the selective delivery of this powerful cytotoxic agent to cancer cells while minimizing systemic toxicity. The quantitative data from related compounds underscores its significant activity at the microtubular level. The provided experimental protocol offers a robust framework for the further in vitro characterization of Des-VH and its derivatives. Future research should focus on elucidating the precise IC50 value of Des-VH in tubulin polymerization assays and further exploring its efficacy and safety in various targeted therapeutic contexts.

References

Desacetylvinblastine Hydrazide: A Technical Guide to a Potent Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (DAVBH) is a semi-synthetic derivative of vinblastine, a well-established chemotherapeutic agent belonging to the Vinca alkaloid family.[1] Vinca alkaloids are renowned for their potent anti-cancer properties, which stem from their ability to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton.[2][3] This interference ultimately leads to cell cycle arrest and apoptosis, making them a cornerstone of many cancer treatment regimens.[4]

DAVBH, as a modified form of vinblastine, has garnered significant interest, particularly as a cytotoxic payload in the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs).[5][6] Its chemical structure, featuring a hydrazide moiety, facilitates conjugation to targeting ligands while retaining the core microtubule-destabilizing activity of the parent compound. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[4] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[7] The proper segregation of chromosomes into daughter cells is entirely dependent on the precise regulation of microtubule dynamics.[3]

This compound, like other Vinca alkaloids, exerts its cytotoxic effects by disrupting this delicate equilibrium.[4] The primary mechanism involves the binding of the drug to tubulin dimers, specifically at a site known as the Vinca binding site.[8] This binding inhibits the polymerization of tubulin into microtubules.[9] At lower concentrations, Vinca alkaloids can suppress microtubule dynamics without causing a significant change in the total microtubule polymer mass, while at higher concentrations, they lead to net microtubule depolymerization.[10]

The consequences of this disruption are profound:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through metaphase of mitosis.[4]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3] This is a key outcome of microtubule-targeting agents.

The following diagram illustrates the mechanism of action of DAVBH.

Microtubule_Destabilization Mechanism of Microtubule Destabilization by DAVBH Tubulin αβ-Tubulin Dimers Complex Tubulin-DAVBH Complex Tubulin->Complex Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Process DAVBH Desacetylvinblastine Hydrazide (DAVBH) DAVBH->Complex Binds to Vinca Site Destabilization Microtubule Destabilization DAVBH->Destabilization Induces Complex->Polymerization Inhibits Microtubule Dynamic Microtubule Polymerization->Microtubule Microtubule->Destabilization MitoticArrest Mitotic Arrest (M-Phase) Destabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of microtubule destabilization by DAVBH.

Quantitative Data

The potency of this compound is quantified through various in vitro assays. The following tables summarize key quantitative data, including its binding affinity to tubulin and its cytotoxic activity against cancer cells.

Table 1: Tubulin Binding Affinity

CompoundParameterValueSource
DesacetylvinblastineInhibition Constant (Ki) vs. [3H]vinblastine2 x 10-5 M[11]

Table 2: In Vitro Cytotoxicity of a DAVBH Conjugate

The following data pertains to a conjugate where DAVBH is linked to a cholecystokinin 2 receptor (CCK2R) targeting ligand (CRL-L1-DAVBH). This demonstrates the potent cytotoxicity of DAVBH when delivered to target cells.

Cell LineCompoundIC50Source
HEK293-CCK2RCRL-L1-DAVBH~30 nM[6]
HEK293 (parental)CRL-L1-DAVBH> 10 µM[6]

The significant difference in IC50 between the receptor-expressing and parental cell lines highlights the receptor-mediated activity of the conjugate, underscoring the retained potency of the DAVBH payload.[5]

Experimental Protocols

Characterizing the activity of microtubule-destabilizing agents like DAVBH involves a standard set of in vitro and cell-based assays.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering or turbidity, measured as absorbance at 340 nm.[12]

Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein (e.g., bovine brain tubulin, >99% pure) to a concentration of 3 mg/mL in a general tubulin buffer (G-PEM: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.[12][13]

    • Prepare a stock solution of this compound in DMSO and create serial dilutions to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[12]

  • Assay Execution:

    • Pipette the tubulin solution into a pre-warmed 96-well plate.[12]

    • Add the test compound (DAVBH), a positive control (e.g., vinblastine, colchicine), and a vehicle control (DMSO) to respective wells.[12]

    • Place the plate in a microplate reader pre-heated to 37°C.[12]

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12]

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • The rate of polymerization and the maximum polymer mass can be determined.

    • Calculate the IC₅₀ value, which is the concentration of DAVBH that inhibits tubulin polymerization by 50%.

Tubulin_Polymerization_Workflow Workflow for Tubulin Polymerization Assay Start Start PrepTubulin Reconstitute Purified Tubulin in G-PEM + GTP Start->PrepTubulin PrepCompound Prepare Serial Dilutions of DAVBH in DMSO Start->PrepCompound AddToPlate Add Tubulin and Compounds to 96-well Plate PrepTubulin->AddToPlate PrepCompound->AddToPlate IncubateRead Incubate at 37°C Read Absorbance (340nm) Every 60s for 60min AddToPlate->IncubateRead PlotData Plot Absorbance vs. Time IncubateRead->PlotData CalculateIC50 Calculate IC50 for Polymerization Inhibition PlotData->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the tubulin polymerization assay.

Cell Viability Assay (MTT/CellTiter-Glo)

These assays determine the concentration of DAVBH required to inhibit the growth or kill cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.[14][15][16]

Methodology (MTT Assay Example):

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of DAVBH for a specified period (e.g., 72 hours).[12] Include untreated and vehicle-only controls.

  • MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12] Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value.[18]

Cell_Viability_Workflow Workflow for MTT Cell Viability Assay Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Adhere Incubate Overnight to Allow Adhesion SeedCells->Adhere Treat Treat Cells with Serial Dilutions of DAVBH (72h) Adhere->Treat AddMTT Add MTT Reagent (2-4h Incubation) Treat->AddMTT Formazan Live Cells Convert MTT to Formazan AddMTT->Formazan Solubilize Remove Media Add DMSO to Solubilize Crystals Formazan->Solubilize ReadPlate Read Absorbance (e.g., 570nm) Solubilize->ReadPlate CalculateIC50 Plot Dose-Response Curve and Calculate IC50 ReadPlate->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the MTT cell viability assay.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells, revealing the morphological changes induced by DAVBH, such as microtubule depolymerization and mitotic spindle disruption.[7][19][20]

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with DAVBH at a desired concentration (e.g., its IC₅₀) for a specified time.

  • Fixation: To preserve the microtubule structures, fix the cells. A common method is to use ice-cold methanol for 4-5 minutes at -20°C.[19][21]

  • Permeabilization: If not using methanol fixation, permeabilize the cell membrane to allow antibody entry. This can be done with a detergent like 0.5% Triton X-100 in a specialized buffer.[13]

  • Blocking: Block non-specific antibody binding sites using a solution like 3% Bovine Serum Albumin (BSA) in PBS for 45-60 minutes.[21]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically targets a tubulin subunit (e.g., mouse anti-α-tubulin or rat anti-tyrosinated tubulin) overnight at 4°C.[13][21]

  • Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature. A nuclear counterstain like Hoechst can also be included.[21]

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[19]

Immunofluorescence_Workflow Immunofluorescence Workflow for Microtubules Start Start GrowCells Grow Cells on Coverslips and Treat with DAVBH Start->GrowCells Fixation Fix Cells (e.g., Cold Methanol) GrowCells->Fixation Blocking Block with BSA to Prevent Non-specific Binding Fixation->Blocking PrimaryAb Incubate with Primary Antibody (e.g., anti-α-tubulin) Blocking->PrimaryAb Wash1 Wash with PBS PrimaryAb->Wash1 SecondaryAb Incubate with Fluorophore-conjugated Secondary Antibody + Hoechst Wash1->SecondaryAb Wash2 Wash with PBS SecondaryAb->Wash2 Mount Mount Coverslip on Slide Wash2->Mount Image Image with Fluorescence Microscope Mount->Image End End Image->End

Caption: Immunofluorescence workflow for microtubule visualization.

Downstream Signaling Pathways

The disruption of microtubule dynamics by agents like DAVBH is a significant cellular stress event that activates specific signaling pathways, culminating in apoptosis. While mitosis is a primary target, cell death can be induced in all phases of the cell cycle.[3] Key pathways involved include:

  • JNK (c-Jun N-terminal Kinase) Pathway: Microtubule disruption is a known activator of the JNK stress-activated protein kinase pathway.

  • Bcl-2 Family Protein Regulation: The apoptotic response is mediated by the Bcl-2 family of proteins. Microtubule destabilizing agents can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the degradation of another anti-apoptotic protein, Mcl-1. This shifts the balance towards pro-apoptotic proteins (like Bim, Bax, and Bak), leading to mitochondrial outer membrane permeabilization and caspase activation.[3]

The diagram below outlines this signaling cascade.

Apoptosis_Signaling_Pathway Apoptosis Signaling Post-Microtubule Disruption DAVBH DAVBH MT_Disruption Microtubule Disruption DAVBH->MT_Disruption JNK_Activation JNK Activation MT_Disruption->JNK_Activation Mcl1_Degradation Mcl-1 Degradation MT_Disruption->Mcl1_Degradation Bcl2_Inactivation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Inactivation Bim_Activation Bim Activation JNK_Activation->Bim_Activation Mitochondria Mitochondrial Permeabilization Bcl2_Inactivation->Mitochondria Mcl1_Degradation->Mitochondria Bim_Activation->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis signaling after microtubule disruption.

Conclusion and Future Directions

This compound is a potent microtubule destabilizing agent that retains the fundamental mechanism of action of the clinically important Vinca alkaloids. Its efficacy is rooted in its ability to bind tubulin, inhibit microtubule polymerization, induce mitotic arrest, and ultimately trigger apoptosis in proliferating cancer cells. The presence of the hydrazide functional group makes it an attractive payload for targeted drug delivery systems.

Future research will likely focus on:

  • Development of Novel Conjugates: Expanding the use of DAVBH in antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs) to target a wider range of cancers with high specificity.[5][22]

  • Overcoming Drug Resistance: Investigating the efficacy of DAVBH-based therapies in cancer models that have developed resistance to other microtubule-targeting agents.

  • Combination Therapies: Exploring the synergistic effects of DAVBH-conjugates with other classes of anticancer drugs, such as Bcl-2 family inhibitors, to enhance apoptotic induction.[3]

The data and protocols outlined in this guide provide a comprehensive foundation for researchers and drug developers working with this promising cytotoxic agent.

References

Cellular Effects of Desacetylvinblastine Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide is a synthetic derivative of the potent anti-cancer agent vinblastine, a vinca alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus). While specific research on the cellular effects of this compound is limited, its structural similarity to vinblastine strongly suggests a shared mechanism of action. This technical guide provides an in-depth overview of the anticipated cellular effects of this compound, drawing upon the extensive body of research on its parent compound, vinblastine. The primary mode of action of vinca alkaloids involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details these effects, provides relevant experimental protocols, and presents quantitative data and signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Microtubule Disruption

Vinca alkaloids, including by extension this compound, exert their cytotoxic effects by interfering with the assembly of microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of microtubule disruption by vinca alkaloids involves the following key steps:

  • Binding to Tubulin: Vinca alkaloids bind to the β-subunit of tubulin dimers, the fundamental building blocks of microtubules.

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.

  • Destabilization of Existing Microtubules: At higher concentrations, vinca alkaloids can also promote the disassembly of existing microtubules.

  • Disruption of Mitotic Spindle: The interference with microtubule dynamics leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

This disruption of the mitotic spindle is a primary contributor to the potent anti-cancer activity of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic potency of vinca alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. Due to the limited availability of specific IC50 values for this compound, the following table summarizes the IC50 values for its parent compound, vinblastine, in various human cancer cell lines. It is important to note that a study on desacetyl vinblastine amide, a related compound, showed it to have a similar effect on tubulin polymerization as vinblastine and vincristine, suggesting that this compound likely possesses a comparable cytotoxic profile[1].

Cell LineCancer TypeVinblastine IC50 (nM)Reference
HeLaCervical Cancer2.6[2]
L1210Leukemia4.0[2]
S49Lymphoma3.5[2]
HL-60Leukemia5.3[2]
MCF-7Breast Cancer67.12 (µM)[3]
A375Malignant Melanoma2.2 (µg/mL)[4]

Cellular Effects

The disruption of microtubule dynamics by this compound is expected to trigger a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The proper formation and function of the mitotic spindle are essential for cells to progress through the M phase of the cell cycle. By disrupting microtubule dynamics, vinca alkaloids prevent the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition. This mitotic arrest is a hallmark of treatment with microtubule-targeting agents.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The signaling cascade leading to apoptosis following treatment with vinca alkaloids is complex and can involve several key proteins. One critical pathway involves the activation of the c-Jun N-terminal kinase (JNK). This activation can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular effects of this compound.

Protocol 1: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule integrity within cells.

Materials:

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% bovine serum albumin in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Microscope slides or coverslips

Procedure:

  • Seed cells on sterile coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.

  • Wash the cells twice with PBS.

  • Fix the cells with fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Cell culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell culture medium

  • This compound

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway

Desacetylvinblastine_Hydrazide_Signaling DVH Desacetylvinblastine Hydrazide Microtubules Microtubule Dynamics DVH->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Disrupts CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Leads to JNK JNK Activation CellCycleArrest->JNK Prolonged arrest activates Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibits Apoptosis Apoptosis JNK->Apoptosis Promotes Bcl2->Apoptosis Inhibits Microtubule_Staining_Workflow start Seed Cells treat Treat with Desacetylvinblastine Hydrazide start->treat fix Fix Cells treat->fix permeabilize Permeabilize Cells fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody (anti-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab stain Counterstain Nuclei (DAPI) secondary_ab->stain mount Mount Coverslip stain->mount visualize Visualize under Fluorescence Microscope mount->visualize Cell_Cycle_Analysis_Workflow start Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix in Cold Ethanol harvest->fix stain Stain with Propidium Iodide (with RNase A) fix->stain analyze Analyze by Flow Cytometry stain->analyze Apoptosis_Assay_Workflow start Induce Apoptosis harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

References

Desacetylvinblastine Hydrazide: A Deep Dive into Structure-Activity Relationships for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Vinca Alkaloids and the Advent of Desacetylvinblastine Hydrazide

Vinca alkaloids, naturally occurring or semi-synthetic compounds derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy.[1] Their cytotoxic effects stem from their ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Vinblastine and vincristine, two of the most well-known vinca alkaloids, differ only by a single substitution on the vindoline nucleus, yet exhibit distinct antitumor activities and toxicity profiles.[1]

Desacetylvinblastine, a metabolite of vinblastine, serves as the precursor to this compound. The introduction of a hydrazide group at the C-23 position of the catharanthine moiety provides a versatile point of attachment for linker chemistries, facilitating the development of targeted drug delivery systems. This strategic modification allows for the selective delivery of the potent cytotoxic payload to tumor cells expressing specific surface receptors, thereby improving the therapeutic index.[2]

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary mechanism of action of this compound, in line with other vinca alkaloids, is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.

Vinca alkaloids bind to β-tubulin at a specific site, known as the vinca-binding domain. This binding event disrupts the assembly of microtubules, leading to a cascade of downstream effects:

  • Inhibition of Microtubule Growth: By binding to the plus ends of microtubules, vinca alkaloids suppress the addition of new tubulin dimers, effectively halting microtubule elongation.

  • Promotion of Microtubule Disassembly: At higher concentrations, these compounds can induce the depolymerization of existing microtubules.

  • Mitotic Arrest: The disruption of the mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M phase.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram illustrates the general mechanism of action of vinca alkaloids:

Mechanism of Action of Vinca Alkaloids cluster_0 Cellular Environment cluster_1 Molecular Interactions cluster_2 Cellular Consequences Vinca Alkaloid Vinca Alkaloid Binding to β-tubulin Binding to β-tubulin Vinca Alkaloid->Binding to β-tubulin Tubulin Dimers Tubulin Dimers Tubulin Dimers->Binding to β-tubulin Microtubule Microtubule Inhibition of Polymerization Inhibition of Polymerization Binding to β-tubulin->Inhibition of Polymerization Inhibition of Polymerization->Microtubule prevents growth Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disruption of Mitotic Spindle->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: General mechanism of action of vinca alkaloids.

Structure-Activity Relationship (SAR) of this compound and Analogues

A comprehensive, publicly available dataset detailing the quantitative structure-activity relationship for a series of this compound derivatives with systematic modifications is currently limited. However, insights can be gleaned from studies on related vinblastine analogues, particularly those with modifications at or near the C-23 position of the catharanthine unit and alterations to the vindoline moiety.

Key Structural Features Influencing Activity:

  • The Hydrazide Moiety: The introduction of the hydrazide group at C-23 provides a crucial attachment point for linkers in drug conjugates.[2] The nature of the linker and the conjugated molecule significantly impacts the overall activity and selectivity of the resulting compound.

  • The Vindoline Moiety: Modifications to the vindoline portion of the molecule can have a profound effect on cytotoxicity. For instance, the difference between vinblastine (methyl group at N-1 of vindoline) and vincristine (formyl group at N-1 of vindoline) results in substantial differences in their clinical utility and toxicity profiles.[1]

  • The Catharanthine Moiety: Alterations to the catharanthine unit, beyond the C-23 position, can also modulate activity.

The following table summarizes qualitative and limited quantitative data for this compound and a related, more potent compound, tubulysin B hydrazide.

CompoundModificationCytotoxicity (IC50)Potency Comparison with DAVBHReference
This compound (DAVBH)Hydrazide at C-23 of desacetylvinblastineNot explicitly stated-[2]
Tubulysin B Hydrazide (TubBH)A structurally distinct microtubule inhibitor with a hydrazide moiety for conjugation.2.7 nM (on HEK 293-CCK2R cells)~10x more potent[2]

Note: The lack of a comprehensive public dataset of IC50 values for a series of DAVBH derivatives prevents the creation of a detailed quantitative SAR table.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard method for determining the IC50 (half-maximal inhibitory concentration) of a compound.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Culture tumor cells in appropriate medium to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for a typical cytotoxicity assay:

Cytotoxicity Assay Workflow (MTT) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (e.g., 72h) Incubation (e.g., 72h) Compound Treatment->Incubation (e.g., 72h) MTT Addition MTT Addition Incubation (e.g., 72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[5][6]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP (100 mM) in buffer.

    • Prepare stock solutions of the test compound and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor) in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the general tubulin buffer.

    • Add the test compound at various concentrations to the wells. Include vehicle-only, positive, and negative controls.

    • Add GTP to a final concentration of 1 mM.

    • Initiate the polymerization reaction by adding the purified tubulin solution to each well to a final concentration of 2 mg/mL.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.

    • The concentration of the compound that inhibits polymerization by 50% (IC50) can be calculated.

Resistance Mechanisms to Vinca Alkaloids

The clinical efficacy of vinca alkaloids can be limited by the development of drug resistance. The primary mechanisms of resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a major mechanism of multidrug resistance. These transporters actively pump vinca alkaloids out of the cancer cell, reducing their intracellular concentration.[1]

  • Alterations in Tubulin: Mutations in the genes encoding β-tubulin can alter the drug-binding site, reducing the affinity of vinca alkaloids. Changes in the expression of different tubulin isotypes can also contribute to resistance.[1]

  • Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as the Bcl-2 family, can make cancer cells less susceptible to drug-induced cell death.

The following diagram illustrates the key mechanisms of resistance to vinca alkaloids:

Mechanisms of Resistance to Vinca Alkaloids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Apoptotic Pathway Vinca Alkaloid (extracellular) Vinca Alkaloid (extracellular) Vinca Alkaloid (intracellular) Vinca Alkaloid (intracellular) Vinca Alkaloid (extracellular)->Vinca Alkaloid (intracellular) diffusion P-glycoprotein (MDR1) P-glycoprotein (MDR1) P-glycoprotein (MDR1)->Vinca Alkaloid (extracellular) efflux Vinca Alkaloid (intracellular)->P-glycoprotein (MDR1) binding Tubulin Dimers Tubulin Dimers Vinca Alkaloid (intracellular)->Tubulin Dimers binds Altered β-tubulin Altered β-tubulin Vinca Alkaloid (intracellular)->Altered β-tubulin reduced binding Apoptosis Apoptosis Tubulin Dimers->Apoptosis disruption leads to Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2)->Apoptosis inhibition

Caption: Key mechanisms of cellular resistance to vinca alkaloids.

Future Directions and Conclusion

This compound remains a valuable platform for the development of next-generation targeted cancer therapies. Future research should focus on:

  • Systematic SAR Studies: The synthesis and evaluation of a focused library of DAVBH analogues are needed to establish a clear quantitative SAR. This will enable the rational design of more potent and selective cytotoxic agents.

  • Novel Conjugation Strategies: The exploration of new linker technologies and targeting moieties will be crucial for developing ADCs and SMDCs with improved efficacy and safety profiles.

  • Overcoming Resistance: A deeper understanding of the mechanisms of resistance to DAVBH-based conjugates will inform the development of strategies to circumvent or overcome this clinical challenge.

References

A Technical Guide to the Physicochemical Properties of Desacetylvinblastine Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (Des-VH), a derivative of the potent vinca alkaloid vinblastine, is a key component in the development of targeted cancer therapeutics. Its conjugation to targeting moieties, such as folic acid, allows for selective delivery to tumor cells, enhancing efficacy while minimizing systemic toxicity. A thorough understanding of its physicochemical properties is paramount for its effective formulation, characterization, and application in drug delivery systems. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and illustrates associated biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical and formulation strategies.

Table 1: General and Calculated Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C43H56N6O7[1][2][3][4][5]
Molecular Weight 768.94 g/mol [1][2][3][4][5]
CAS Number 55383-37-4[1][2][3][4][5][6]
Appearance Pale Brown Solid[2]
XLogP3 2.9[5]
Hydrogen Bond Donor Count 6[5]
Hydrogen Bond Acceptor Count 11[5]
Rotatable Bond Count 7[5]
Topological Polar Surface Area 182.92 Ų[1]
Exact Mass 768.421048 g/mol [5]
Table 2: Experimentally Determined Physicochemical Properties
PropertyValueSource(s)
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[2]
Melting Point Not explicitly reported in the searched literature.
pKa Not explicitly reported in the searched literature.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties and the synthesis of this compound are outlined below. These are based on established methodologies for similar compounds.

Synthesis of this compound

A common method for the synthesis of hydrazide derivatives involves the reaction of an ester with hydrazine hydrate.[7][8] For this compound, a direct reaction of vinblastine with hydrazine has been reported.[9]

Workflow for the Synthesis of this compound

G Synthesis Workflow start Start with Vinblastine react React with Hydrazine Hydrate in Methanol start->react heat Controlled Heating react->heat purify Purification by Flash Chromatography heat->purify isolate Isolate this compound purify->isolate characterize Characterize Product (NMR, MS, HPLC) isolate->characterize end Final Product characterize->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • Vinblastine sulfate

  • Hydrazine hydrate

  • Methanol (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

  • Silica gel for flash chromatography

  • Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolve vinblastine sulfate in anhydrous methanol under an inert atmosphere.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture under controlled conditions (e.g., reflux) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.[9]

  • Elute the column with a suitable solvent gradient to separate the desired product from unreacted starting material and byproducts.

  • Collect the fractions containing this compound and combine them.

  • Evaporate the solvent to yield the purified product.

  • Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11]

Determination of Solubility

The solubility of a compound is a critical parameter for its formulation and bioavailability. A standard shake-flask method can be employed.[12][13]

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, chloroform, DMSO, methanol) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[14]

  • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.[12][14]

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of the dissolved this compound in the aliquot using a validated analytical method, such as HPLC with UV detection.[15]

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

Procedure:

  • Finely powder a small amount of dry this compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.[10]

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted.[10]

Stability Studies

Assessing the stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions. Stability is often evaluated using a stability-indicating HPLC method.[15][16][17][18]

Procedure:

  • Prepare solutions of this compound in relevant media (e.g., infusion fluids, formulation buffers).[15]

  • Store the solutions under different conditions of temperature (e.g., 4 °C, 25 °C, 40 °C) and light exposure.[15][16]

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw aliquots of the solutions.[18]

  • Analyze the aliquots using a validated stability-indicating HPLC method that can separate the intact drug from its degradation products.[15]

  • Quantify the amount of this compound remaining at each time point.

  • The stability is reported as the percentage of the initial concentration remaining over time.

Mechanism of Action and Signaling Pathways

Like other vinca alkaloids, this compound exerts its cytotoxic effects by interfering with microtubule dynamics.[19] This disruption of the microtubule network leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death).[20][21][22][23]

Signaling Pathway of this compound

G Mechanism of Action cluster_0 Cellular Uptake cluster_1 Microtubule Disruption cluster_2 Cellular Consequences DesVH This compound Tubulin α/β-Tubulin Dimers DesVH->Tubulin Binds to Microtubules Microtubules DesVH->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to MPhase M-Phase Arrest Spindle->MPhase Apoptosis Apoptosis MPhase->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

References

Desacetylvinblastine Hydrazide: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (DAVLBH) is a potent cytotoxic agent derived from the vinca alkaloid vinblastine. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This property makes DAVLBH a valuable payload for targeted cancer therapies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs). This technical guide provides an in-depth overview of DAVLBH, including its synthesis, mechanism of action, experimental protocols for its use in cancer research, and a summary of its efficacy and pharmacokinetic profile.

Chemical Properties

This compound is synthesized from vinblastine. The chemical properties of 4-Desacetylvinblastine hydrazide are summarized in the table below.[1]

PropertyValue
Chemical Name 4-Desacetylvinblastine hydrazide
CAS Number 55383-37-4
Molecular Formula C43H56N6O7
Molecular Weight 768.94 g/mol
PSA 182.92
LogP 4.22990
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 7

Synthesis and Conjugation

The synthesis of DAVLBH and its subsequent conjugation to targeting moieties are critical steps in the development of DAVLBH-based cancer therapeutics.

Synthesis of this compound

A common method for synthesizing 4-desacetylvinblastine hydrazide involves the reaction of vinblastine with hydrazine.[1] A general protocol is as follows:

Experimental Protocol: Synthesis of 4-Desacetylvinblastine Hydrazide

  • Reaction Setup: Dissolve vinblastine in ethanol.

  • Reagent Addition: Add hydrazine to the solution.

  • Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, the product, deacetylvinblastine monohydrazide, is purified from the reaction mixture.

Note: This is a generalized protocol. Reaction conditions, such as the concentration of reactants and purification methods, may require optimization.

Conjugation to Targeting Moieties

DAVLBH is a key component in targeted therapies, where it is conjugated to a targeting ligand, such as a monoclonal antibody or a small molecule, via a chemical linker.[2][3][4] This approach allows for the selective delivery of the potent cytotoxic agent to cancer cells.

Experimental Protocol: Synthesis of a Small Molecule-Drug Conjugate (CRL-L1-DAVLBH)

This protocol describes the synthesis of a DAVLBH conjugate targeting the cholecystokinin 2 receptor (CCK2R).[2]

  • Preparation of Ligand-Linker: Synthesize the CCK2R ligand-linker conjugate (CRL-L1) as previously described.

  • Reaction Setup: Dissolve CRL-L1 in argon-purged HPLC grade water and adjust the pH to ~7 using argon-purged sodium bicarbonate.

  • Addition of Activated DAVLBH: Prepare a solution of disulfide-activated DAVLBH in tetrahydrofuran (THF) and add it to the CRL-L1 solution.[2]

  • Reaction Monitoring: Monitor the reaction progress using analytical LRMS-LCMS. The reaction is typically complete within 20 minutes.[2]

  • Purification: Purify the crude CRL-L1-DAVLBH conjugate by preparative reverse-phase HPLC.[2]

Experimental Protocol: General Antibody-Drug Conjugation via Disulfide Linker

This protocol outlines the general steps for conjugating a drug like DAVLBH to an antibody through a disulfide linker.

  • Antibody Reduction: Partially reduce the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups from the interchain disulfide bonds.[5][6]

  • Purification of Reduced Antibody: Remove the excess reducing agent by desalting chromatography (e.g., G25 column).[5]

  • Conjugation: React the reduced antibody with a DAVLBH-linker construct containing a thiol-reactive group (e.g., maleimide) that will form a disulfide bond with the antibody's free thiols.[6][7] The reaction is typically incubated on ice for about an hour.[5]

  • Quenching: Quench the reaction with an excess of a thiol-containing compound like cysteine to cap any unreacted maleimide groups.[5]

  • Purification of ADC: Purify the resulting ADC using a desalting column to remove excess drug-linker and quenching agent.[5]

G cluster_synthesis Synthesis of DAVLBH cluster_conjugation ADC/SMDC Synthesis cluster_purification Purification Vinblastine Vinblastine DAVLBH DAVLBH Vinblastine->DAVLBH Hydrazine, Ethanol, 60°C Activated_DAVLBH Activated_DAVLBH DAVLBH->Activated_DAVLBH Linker Activation Conjugate Conjugate Activated_DAVLBH->Conjugate Conjugation Targeting_Moiety Targeting Moiety (Antibody or Small Molecule) Targeting_Moiety->Conjugate Purified_Conjugate Purified_Conjugate Conjugate->Purified_Conjugate Chromatography

Caption: General workflow for the synthesis and conjugation of this compound.

Mechanism of Action

The primary mechanism of action of DAVLBH, like other vinca alkaloids, is the inhibition of tubulin polymerization.[8][9] This disruption of microtubule dynamics has several downstream consequences that ultimately lead to cancer cell death.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[10] Vinca alkaloids bind to β-tubulin, preventing its polymerization into microtubules. This leads to the depolymerization of existing microtubules and the destruction of the mitotic spindle.[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on tubulin polymerization by monitoring the change in turbidity of a tubulin solution.[11][12]

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[13]

  • Reaction Mixture: In a 96-well plate, combine the tubulin solution with the polymerization buffer containing GTP. Add the test compound (e.g., DAVLBH) at various concentrations. Include positive (e.g., paclitaxel for stabilization) and negative (e.g., vehicle control) controls.[11][12]

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[11][13]

  • Data Acquisition: Measure the absorbance (turbidity) at 350 nm every 30 seconds for 60-90 minutes.[12][13]

  • Analysis: Plot the absorbance over time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.[11]

G cluster_tubulin Microtubule Dynamics cluster_davlh DAVLBH Action cluster_effects Cellular Effects Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Spindle_Disruption Mitotic Spindle Disruption DAVLBH Desacetylvinblastine hydrazide DAVLBH->Tubulin_dimers Binds to β-tubulin DAVLBH->Microtubules Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (M-phase) Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound on microtubule dynamics.

Downstream Signaling Pathways

The disruption of microtubule dynamics by DAVLBH triggers a cascade of cellular events and affects multiple signaling pathways, ultimately leading to apoptosis. While the primary effect is mitotic arrest, vinca alkaloids can also induce apoptosis in interphase cells.[2] The disruption of the microtubule network can impact intracellular trafficking and signaling cascades that are dependent on an intact cytoskeleton. For example, microtubule disruption has been shown to influence MAPK (mitogen-activated protein kinase) signaling pathways, including the activation of JNK (c-Jun N-terminal kinase), which is involved in pro-apoptotic signaling.[10]

G DAVLBH Desacetylvinblastine hydrazide Tubulin Tubulin Polymerization DAVLBH->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption DAVLBH->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects JNK_Activation JNK Pathway Activation Microtubule_Disruption->JNK_Activation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Defects->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis JNK_Activation->Bcl2_Phosphorylation Bcl2_Phosphorylation->Apoptosis

Caption: Key signaling events downstream of DAVLBH-induced microtubule disruption.

Efficacy and Pharmacokinetics

The efficacy of DAVLBH is primarily evaluated in the context of its targeted conjugates. In vitro and in vivo studies have demonstrated the potent anti-cancer activity of these conjugates.

In Vitro Cytotoxicity

The cytotoxic activity of DAVLBH and its conjugates is typically assessed by measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

CompoundCell LineIC50Reference
CRL-L1-DAVBHHEK 293-CCK2R~10 nM[2]
L1-DAVBH (nontargeted)HEK 293-CCK2R>1 µM[2]
Free DAVLBHHEK 293-CCK2R~1 nM[2]
Z-GP-DAVLBHSJSA-1 (Osteosarcoma)~50 nM (48h)[14]
Z-GP-DAVLBH143B (Osteosarcoma)~100 nM (48h)[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the DAVLBH conjugate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.[15]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.

In Vivo Efficacy

The anti-tumor activity of DAVLBH conjugates is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunocompromised mice.

ConjugateTumor ModelDosingOutcome
KS1/4-DAVLBHN/A17 mg/kg (rats), 15 mg/kg (monkeys)Pharmacokinetic study
EC145KB tumor xenografts1 µmol/kg s.c. x 6Marked antitumor activity
CRL-L1-TubBHCCK2R-expressing xenograftsN/ATumor regression

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a specified size.

  • Treatment: Administer the DAVLBH conjugate at various doses and schedules. Include a vehicle control group.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the conjugate.

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DAVLBH conjugates.

A study on the monoclonal antibody-vinca conjugate KS 1/4-desacetylvinblastine hydrazide ([3H]LY203725) in rats and monkeys provided the following PK parameters:[2]

SpeciesDoseElimination Half-lives (t1/2)Primary Elimination Route
Rat17 mg/kg i.v.10 and 143 hours (biphasic)Fecal excretion
Monkey15 mg/kg i.v.11 and 66 hours (biphasic)Fecal excretion

The half-life of free DAVLBH in the plasma of monkeys dosed with the conjugate was 16 hours.[2] Administration of unconjugated DAVLBH to rats showed a rapid initial decrease followed by a slower elimination with a half-life of 1.4 hours.[2]

Conclusion

This compound is a potent microtubule-disrupting agent with significant potential as a cytotoxic payload in targeted cancer therapies. Its well-characterized mechanism of action and the ability to be conjugated to various targeting moieties make it a valuable tool in the development of next-generation anti-cancer drugs. This technical guide provides a comprehensive overview of the key aspects of DAVLBH for researchers and drug development professionals, from its synthesis and conjugation to its biological activity and pharmacokinetic profile. Further research and development of DAVLBH-based conjugates hold promise for improving the efficacy and reducing the toxicity of cancer chemotherapy.

References

An In-depth Technical Guide to the Core Mechanisms of Desacetylvinblastine Hydrazide Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Desacetylvinblastine hydrazide, a derivative of the potent microtubule-destabilizing agent vinblastine, represents a class of chemotherapy drugs targeting cell division.[1][2] However, its clinical efficacy is often hampered by the development of drug resistance. This guide provides a detailed overview of the primary mechanisms underlying resistance to this compound and its parent Vinca alkaloids, supported by experimental methodologies and quantitative data.

Core Resistance Mechanisms

Resistance to Vinca alkaloids, including this compound, is a multifaceted phenomenon primarily driven by two key cellular adaptations: increased drug efflux and alterations in the drug's target, the microtubule network.[3][4]

The most prevalent mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.[4][5][6][7][8] These transmembrane proteins actively expel xenobiotics, including chemotherapeutic agents, from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[4][5]

  • P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is a major contributor to the multidrug resistance (MDR) phenotype.[5][9][10] Its overexpression leads to decreased intracellular accumulation of Vinca alkaloids.[4][9] Studies have shown that inhibiting P-gp function, either through pharmacological inhibitors like verapamil and dipyridamole or through ATP depletion, can significantly increase the intracellular concentration of vinblastine and restore drug sensitivity.[11][12]

  • Multidrug Resistance-Associated Proteins (MRPs/ABCC): Several members of the MRP family, including MRP1, MRP2, and MRP3, have been implicated in intrinsic resistance to Vinca alkaloids.[3][13]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another key ABC transporter associated with resistance to a variety of anticancer drugs, including Vinca alkaloids.[13]

The overexpression of these transporters is a common feature in many cancer types and is a significant factor in both intrinsic and acquired resistance.[3][6]

As Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin and disrupting microtubule polymerization, changes in the structure and function of microtubules are a direct mechanism of resistance.[14][15][16]

  • Tubulin Isotype Expression: Human cells express several isotypes of β-tubulin. Alterations in the expression levels of these isotypes can affect drug binding and microtubule stability.[3][14] For instance, decreased expression of class III β-tubulin has been observed in Vinca alkaloid-resistant cell lines.[14][15]

  • Tubulin Mutations: Point mutations in the genes encoding β-tubulin can alter the drug-binding site, leading to reduced affinity for Vinca alkaloids and subsequent resistance.[14][17] A notable example is the Leu240→Ile mutation in class I β-tubulin, which has been identified in vincristine-resistant cells.[14][15][17] Cells with such mutations often exhibit increased microtubule stability.[18]

  • Microtubule-Associated Proteins (MAPs): Increased expression of MAPs, such as MAP4, can stabilize microtubules, counteracting the depolymerizing effect of Vinca alkaloids and contributing to resistance.[13][14][15]

Several intracellular signaling pathways are known to be dysregulated in cancer, contributing to cell survival, proliferation, and the development of drug resistance.[19][20] While direct links to this compound are still under investigation, pathways commonly implicated in general chemotherapy resistance include:

  • PI3K/Akt/mTOR Pathway: Aberrant activation of this pathway is frequently associated with resistance to various cancer therapies by promoting cell survival and inhibiting apoptosis.[19][21][22]

  • MAPK/ERK Pathway: This pathway plays a crucial role in regulating cell proliferation and survival, and its activation can contribute to acquired drug resistance.[20]

  • JAK/STAT Pathway: Persistent activation of STAT3, a key component of this pathway, has been linked to the emergence of multidrug-resistant tumor cells.[20]

Quantitative Data on Vinca Alkaloid Resistance

The following table summarizes key quantitative findings from studies on Vinca alkaloid resistance.

Cell LineResistance AgentFold Resistance (approx.)Key FindingReference
KB-GRC1Vinblastine>1002-fold lower initial vinblastine influx compared to parental KB-3-1 cells due to high P-gp expression.[11][12]
VCR R (CCRF-CEM)VincristineHighIncreased polymerized tubulin (45.6% vs 24.7% in parental cells) and a Leu240→Ile mutation in β-tubulin.[14][15]
H1299 (NSCLC)Docetaxel & VinblastineN/ACombination treatment decreased IC50 for docetaxel from 30 nM to 15 nM and for vinblastine from 30 nM to 5 nM.[9]

Experimental Protocols

Detailed methodologies are crucial for the study of drug resistance. Below are outlines for key experiments.

  • Objective: To generate cell lines with acquired resistance to this compound.[23][24]

  • Protocol Outline:

    • Culture a parental, drug-sensitive cancer cell line in standard growth medium.

    • Expose the cells to the target drug at a concentration close to the IC50 value.[23]

    • Continuously culture the surviving cells, gradually increasing the drug concentration in a stepwise manner over several weeks or months.[23][25]

    • Alternatively, use a pulse method with intermittent drug-free periods.[25]

    • Periodically assess the half-maximal inhibitory concentration (IC50) using a cytotoxicity assay to confirm the development of resistance.[23]

  • Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).[26][27]

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[28]

    • Treat the cells with a serial dilution of the drug for a specified period (e.g., 48-72 hours).[29]

    • Add the cytotoxicity reagent (e.g., MTT or CellTox™ Green) and incubate according to the manufacturer's instructions.[26][30]

    • Measure the absorbance or fluorescence using a microplate reader.[29]

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[29]

  • Objective: To detect and quantify the expression levels of ABC transporters like P-glycoprotein.[31][32]

  • Protocol Outline:

    • Lyse cells to extract total protein or perform membrane protein isolation for higher sensitivity.[32][33]

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the ABC transporter of interest (e.g., anti-P-gp).[34]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.[34]

  • Objective: To assess the effect of drugs on the polymerization of tubulin into microtubules.[35][36]

  • Protocol Outline:

    • Use purified tubulin protein in a polymerization buffer containing GTP.[37]

    • Add the test compound (this compound) or control vehicle to the tubulin solution in a 96-well plate.

    • Initiate polymerization by raising the temperature to 37°C.[38]

    • Monitor the increase in turbidity (light scattering) at 340-350 nm over time using a temperature-controlled spectrophotometer.[37][38]

    • Alternatively, use a fluorescence-based assay with a fluorescent reporter that incorporates into microtubules.[39]

    • Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of microtubule formation.[39]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and experimental flows described in this guide.

G cluster_0 Vinca Alkaloid Action & Resistance cluster_1 Resistance Mechanisms Drug Desacetylvinblastine Hydrazide Cell Cancer Cell Drug->Cell Enters Tubulin β-Tubulin Drug->Tubulin Binds & Inhibits Polymerization Cell->Tubulin MT Microtubule (Polymerized) Tubulin->MT Polymerization Arrest Mitotic Arrest & Apoptosis MT->Arrest Disruption leads to Efflux ABC Transporters (P-gp, MRPs) Efflux->Drug Effluxes Drug Tubulin_Alt Tubulin Alterations (Mutation, Isotype Shift) Tubulin_Alt->Drug Prevents Binding

Core mechanisms of Vinca alkaloid action and resistance.

G cluster_0 Experimental Workflow: Developing Resistant Cell Lines start Parental Sensitive Cells culture Culture with Increasing Drug Concentration start->culture select Select Surviving Population culture->select expand Expand Population select->expand expand->culture Repeat Cycle verify Verify Resistance (IC50 Assay) expand->verify resistant_line Resistant Cell Line verify->resistant_line G cluster_0 Signaling Pathways in Chemoresistance cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Proliferation, Drug Resistance mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

References

Methodological & Application

Application Notes and Protocols for Desacetylvinblastine Hydrazide in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for utilizing Desacetylvinblastine hydrazide (DAVBH), a potent microtubule-disrupting agent, in cancer research. The primary application highlighted is its use as a cytotoxic payload in the development of targeted drug conjugates, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).

Overview and Mechanism of Action

Desacetylvinblastine, a derivative of the vinca alkaloid vinblastine, functions by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M-phase and subsequent induction of apoptosis. The hydrazide moiety provides a versatile chemical handle for conjugation to targeting moieties, enabling the selective delivery of this potent cytotoxic agent to cancer cells while minimizing systemic toxicity.

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

Vinca alkaloids, including Desacetylvinblastine, trigger a cascade of signaling events culminating in programmed cell death. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.

vinca_alkaloid_pathway Vinca_Alkaloid This compound Microtubule_Disruption Microtubule Disruption Vinca_Alkaloid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest ROS ↑ Reactive Oxygen Species (ROS) Mitotic_Arrest->ROS JNK_Activation JNK Activation ROS->JNK_Activation Mcl1_Downregulation Mcl-1 Downregulation JNK_Activation->Mcl1_Downregulation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Mitochondrial_Dysfunction Mitochondrial Dysfunction Mcl1_Downregulation->Mitochondrial_Dysfunction Bcl2_Inactivation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathway of Vinca Alkaloid-induced apoptosis.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and its conjugates against various cancer cell lines.

Compound/ConjugateCell LineCancer TypeIC50 (nM)Reference
This compoundKBCervical Cancer1.8Vlahov et al.
CRL-L1-DAVBHHEK293-CCK2RCholecystokinin 2 Receptor expressing20Vlahov et al.
CRL-L1-DAVBHKBCervical Cancer>1000Vlahov et al.
Vintafolide (EC145)KBCervical Cancer (Folate Receptor positive)~1Endocyte Inc.
Vintafolide (EC145)A549Lung Cancer (Folate Receptor negative)>1000Endocyte Inc.

Experimental Protocols

Synthesis of this compound from Vinblastine

This protocol is adapted from the work of Keglevich et al.

Materials:

  • Vinblastine sulfate

  • Anhydrous hydrazine

  • Ethanol

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve Vinblastine sulfate in a minimal amount of ethanol in a round-bottom flask.

  • Add an excess of anhydrous hydrazine to the solution.

  • Flush the flask with argon or nitrogen and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 60-70°C) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

  • Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Conjugation of this compound to a Targeting Ligand

This protocol describes a general method for conjugating DAVBH to a targeting ligand via a disulfide-containing linker, adapted from Vlahov et al.

conjugation_workflow Start Start Activate_DAVBH Activate DAVBH with a disulfide linker Start->Activate_DAVBH Prepare_Ligand Prepare Targeting Ligand in aqueous buffer Start->Prepare_Ligand Conjugation Conjugation Reaction (pH ~7) Activate_DAVBH->Conjugation Prepare_Ligand->Conjugation Purification Purify Conjugate (e.g., HPLC) Conjugation->Purification Analysis Analyze and Characterize (e.g., MS, NMR) Purification->Analysis End End Analysis->End

Figure 2: General workflow for conjugating DAVBH to a targeting ligand.

Materials:

  • This compound (DAVBH)

  • Disulfide-containing crosslinker with an amine-reactive group (e.g., SPDP)

  • Targeting ligand with a free amine group (e.g., antibody, small molecule)

  • Reaction buffers (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., dimethylformamide or dimethyl sulfoxide)

  • Size-exclusion chromatography columns or HPLC system for purification

  • Reducing agent (e.g., dithiothreitol, DTT)

Procedure:

  • Activation of DAVBH:

    • Dissolve DAVBH in an organic solvent.

    • Add the disulfide-containing crosslinker in a slight molar excess.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or HPLC.

  • Preparation of Targeting Ligand:

    • Dissolve the targeting ligand in an appropriate aqueous buffer.

  • Conjugation:

    • Add the activated DAVBH solution to the targeting ligand solution.

    • Adjust the pH of the reaction mixture to ~7.0-7.5.

    • Allow the conjugation reaction to proceed at room temperature for 4-16 hours.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or preparative HPLC to remove unreacted DAVBH and crosslinker.

  • Characterization:

    • Characterize the conjugate by mass spectrometry to confirm the drug-to-antibody ratio (DAR) or the successful conjugation to the small molecule.

    • Further analysis by techniques like UV-Vis spectroscopy and NMR can also be performed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the IC50 of DAVBH or its conjugates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound or its conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of a DAVBH conjugate in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for tumor implantation

  • DAVBH conjugate and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Anesthesia (if required for tumor implantation)

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the DAVBH conjugate and vehicle control to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal).

    • The dosing schedule will depend on the specific conjugate and tumor model (e.g., once or twice weekly).

  • Monitoring:

    • Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

xenograft_workflow Start Start Implantation Tumor Cell Implantation Start->Implantation Tumor_Growth Tumor Growth (~100-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing Drug Administration Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Repeated Cycles Monitoring->Dosing Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis (TGI, Statistics) Endpoint->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for Desacetylvinblastine Hydrazide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (DAVLBH) is a potent derivative of the vinca alkaloid vinblastine, a class of chemotherapeutic agents known for their anti-mitotic activity. DAVLBH functions by disrupting microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Its hydrazide functional group makes it a valuable payload for conjugation to targeting moieties such as antibodies or small molecules, enabling the development of targeted cancer therapies like antibody-drug conjugates (ADCs). These conjugates are designed to selectively deliver the cytotoxic agent to cancer cells, thereby enhancing efficacy and reducing off-target toxicity.

These application notes provide detailed protocols for the synthesis, conjugation, and cellular analysis of this compound, along with a summary of its cytotoxic activity and a visualization of its mechanism of action.

Data Presentation

Quantitative Data Summary
Compound/ConjugateCell LineAssay TypeIC50 ValueReference
CRL-L1-DAVBH ConjugateHEK 293 (CCK2R-transfected)³H-Thymidine Incorporation29 nM[1]
Free DAVBHHEK 293 (CCK2R-transfected)³H-Thymidine Incorporation9 nM[1]
L1-DAVBH (nontargeted)HEK 293 (CCK2R-transfected)³H-Thymidine Incorporation>50 µM[1]

Note: The IC50 values can vary significantly between different cell lines and experimental conditions. It is recommended to determine the IC50 for your specific cell line of interest.

Experimental Protocols

Synthesis of this compound from Vinblastine

This protocol describes the synthesis of this compound from its parent compound, vinblastine.

Materials:

  • Vinblastine sulfate

  • Anhydrous hydrazine

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Dissolve vinblastine sulfate in anhydrous ethanol in a round-bottom flask.

  • Add an excess of anhydrous hydrazine to the solution.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain this compound as a solid.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Conjugation of this compound to a Targeting Ligand

This protocol provides a general method for conjugating this compound to a targeting ligand, such as an antibody or a small molecule, via a linker. The specific linker chemistry will dictate the precise reaction conditions. This example uses a disulfide-based linker for intracellular release.

Materials:

  • This compound

  • Targeting ligand with a compatible reactive group (e.g., a maleimide-functionalized antibody)

  • Disulfide-containing crosslinker (e.g., SPDP)

  • Reducing agent (e.g., DTT or TCEP)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation (if applicable): If conjugating to an antibody, partially reduce the interchain disulfide bonds using a controlled amount of a reducing agent like TCEP to generate free thiol groups.

  • Linker Activation: Activate the this compound with a heterobifunctional crosslinker containing a disulfide bond and a group reactive towards the hydrazide.

  • Conjugation Reaction: React the thiol-containing antibody with the activated this compound-linker construct. The maleimide group on the linker will react with the free thiols on the antibody.

  • Monitoring the Reaction: Monitor the progress of the conjugation reaction by measuring the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Quenching: Once the desired DAR is achieved, quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using appropriate analytical techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following treatment with a microtubule-disrupting agent like this compound.

Visualizations

Signaling Pathway of this compound

Desacetylvinblastine_Hydrazide_Pathway cluster_cell Cancer Cell cluster_signaling Downstream Signaling DAVLBH Desacetylvinblastine Hydrazide Tubulin α/β-Tubulin Dimers DAVLBH->Tubulin Binds to Microtubules Microtubules DAVLBH->Microtubules Inhibits Polymerization VEGF_Pathway VEGF/VEGFR2 Signaling DAVLBH->VEGF_Pathway Inhibits Axl_Pathway Gas6/Axl Signaling DAVLBH->Axl_Pathway Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Angiogenesis Angiogenesis VEGF_Pathway->Angiogenesis Axl_Pathway->Angiogenesis

Caption: Mechanism of action of this compound.

Experimental Workflow for ADC Development and Evaluation

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Linker Linker Attachment Synthesis->Linker Conjugation Conjugation Linker->Conjugation Antibody Targeting Antibody Antibody->Conjugation Purification Purification (SEC) Conjugation->Purification DAR DAR Determination (HIC/UV-Vis) Purification->DAR Purity Purity Analysis (SDS-PAGE) Purification->Purity Binding Antigen Binding (ELISA/SPR) Purification->Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Purification->CellCycle Internalization Internalization Assay Purification->Internalization Xenograft Xenograft Tumor Models Cytotoxicity->Xenograft Efficacy Antitumor Efficacy Efficacy->Xenograft Toxicity Toxicity Studies Toxicity->Xenograft

Caption: Workflow for ADC development with this compound.

References

Application Notes and Protocols for the Quantification of Desacetylvinblastine Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide is a derivative of desacetylvinblastine, a metabolite of the potent anti-cancer agent vinblastine. Vinblastine and its analogues belong to the vinca alkaloid class of drugs, which exert their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] The quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and as an intermediate in the synthesis of targeted drug conjugates.

This document provides detailed application notes and proposed protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As there is limited specific literature on the quantification of this particular hydrazide derivative, the following methods are based on established analytical techniques for vinca alkaloids and their metabolites, as well as general principles for the analysis of drug hydrazides.

Proposed Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound in various matrices:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely available method suitable for routine quantification in bulk drug substances and pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and tissue homogenates.

Application Note 1: Quantification of this compound by RP-HPLC-UV

Principle

This method utilizes reversed-phase chromatography to separate this compound from its potential impurities and degradation products. The analyte is then detected and quantified by its ultraviolet (UV) absorbance at a specific wavelength. The method is proposed as a stability-indicating assay, capable of resolving the parent compound from its degradation products.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate and triethylamine (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 25 mM Ammonium acetate buffer with 0.1% triethylamine, pH adjusted to 7.2 with phosphoric acidB: Acetonitrile:Methanol (80:20 v/v)
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 20 µL

3. Preparation of Solutions

  • Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 25 mM solution. Add 1 mL of triethylamine per liter of solution and adjust the pH to 7.2 with phosphoric acid.

  • Mobile Phase B: Mix HPLC grade acetonitrile and methanol in an 80:20 ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).

4. Sample Preparation

  • Bulk Drug: Accurately weigh and dissolve the sample in methanol to obtain a concentration within the calibration range.

  • Formulation: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), sonicate, and centrifuge. Dilute the supernatant with the mobile phase to a concentration within the calibration range.

5. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Expected Performance)

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from similar vinca alkaloid assays.

ParameterExpected Range
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Application Note 2: Ultrasensitive Quantification of this compound by LC-MS/MS

Principle

This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored for quantification. This approach is particularly suitable for analyzing samples with complex matrices and very low analyte concentrations.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system with a binary pump and autosampler.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

  • UPLC/MS grade solvents and reagents.

  • This compound reference standard and a suitable internal standard (IS), such as vinblastine or a stable isotope-labeled analogue.

2. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Elution 0-0.5 min: 10% B0.5-3.0 min: 10% to 90% B3.0-3.5 min: 90% B3.5-4.0 min: 90% to 10% B4.0-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the reference standard. Expected [M+H]⁺ for this compound.
Internal Standard Vinblastine or stable isotope-labeled this compound

3. Preparation of Solutions

  • Standard and IS Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50% methanol.

4. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Method Validation Parameters (Expected Performance)
ParameterExpected Range
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect To be assessed and minimized

Visualizations

Mechanism of Action: Inhibition of Tubulin Polymerization

Desacetylvinblastine, the parent compound of this compound, is a vinca alkaloid that inhibits cell division by binding to tubulin and preventing its polymerization into microtubules.[1][3] This disruption of the microtubule network leads to metaphase arrest and subsequent apoptosis.

G cluster_0 Tubulin Dimer Formation cluster_1 Microtubule Polymerization cluster_2 Drug Action Alpha-tubulin Alpha-tubulin Tubulin_Dimer Tubulin Dimer Alpha-tubulin->Tubulin_Dimer binds Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin_Dimer binds GTP GTP GTP->Tubulin_Dimer activates Microtubule Microtubule Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle forms Desacetylvinblastine_hydrazide Desacetylvinblastine hydrazide Desacetylvinblastine_hydrazide->Inhibition Inhibition->Tubulin_Dimer Inhibits polymerization Inhibition->Mitotic_Spindle Disrupts formation Tubulin_Dimer->Microtubule polymerizes Cell_Division Cell Division Mitotic_Spindle->Cell_Division enables Apoptosis Apoptosis Cell_Division->Apoptosis arrest leads to G start Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Desacetylvinblastine Hydrazide Cellular Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide is a key cytotoxic component derived from the vinca alkaloid vinblastine. It is notably utilized as a payload in antibody-drug conjugates and small molecule-drug conjugates, such as those targeting the folate receptor. The efficacy of this compound is critically dependent on its successful uptake and accumulation within target cancer cells. Understanding the dynamics of its cellular entry and efflux is therefore paramount for the development and optimization of targeted cancer therapies.

Vinca alkaloids, as a class of anti-cancer agents, are known to enter cells through a combination of passive diffusion and active transport mechanisms. Conversely, their intracellular concentration is often limited by efflux pumps, most notably P-glycoprotein (P-gp), a product of the multidrug resistance (MDR1) gene. This application note provides a detailed protocol for a cellular uptake assay to quantify the intracellular concentration of this compound in cancer cell lines, providing a crucial tool for preclinical drug evaluation. The protocol outlines methods for both label-free quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based approach.

Signaling Pathways and Cellular Uptake Mechanisms

The net intracellular accumulation of this compound is a balance between uptake and efflux. While passive diffusion contributes to uptake, active transport mechanisms may also be involved. A major factor limiting accumulation is the active efflux by P-glycoprotein, an ATP-dependent transporter.

Cellular_Uptake_Efflux_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space DAVLBH_ext Desacetylvinblastine Hydrazide (DAVLBH) DAVLBH_int Intracellular DAVLBH DAVLBH_ext->DAVLBH_int Passive Diffusion & Active Transport Membrane Plasma Membrane DAVLBH_int->DAVLBH_ext P-glycoprotein (P-gp) Efflux Tubulin Tubulin Binding (Mitotic Arrest) DAVLBH_int->Tubulin Therapeutic Action

Caption: Cellular uptake and efflux of this compound.

Experimental Protocols

This section details two primary methods for quantifying the cellular uptake of this compound: a label-free LC-MS/MS method and a fluorescence-based method.

Protocol 1: LC-MS/MS-Based Quantification of Cellular Uptake

This protocol provides a robust and sensitive method for quantifying the absolute intracellular concentration of this compound.

1. Materials and Reagents

  • Cell Lines: Folate receptor-positive cell lines (e.g., KB, HeLa, IGROV-1, SKOV-3, MDA-MB-231).

  • Cell Culture Media: Appropriate media and supplements (e.g., DMEM, RPMI-1640, fetal bovine serum, penicillin-streptomycin).

  • Reagents: this compound, DMSO, Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Verapamil (optional P-gp inhibitor), Acetonitrile, Formic Acid, Ultrapure Water.

  • Equipment: Cell culture incubator, 96-well cell culture plates, Centrifuge, Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

2. Experimental Workflow

LC_MS_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation Incubate for 24-48h Cell_Seeding->Incubation Drug_Treatment Treat with Desacetylvinblastine Hydrazide (± Inhibitor) Incubation->Drug_Treatment Wash Wash cells with ice-cold PBS Drug_Treatment->Wash Cell_Lysis Lyse cells Wash->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Sample_Prep Prepare lysate for LC-MS/MS Cell_Lysis->Sample_Prep Data_Analysis Data Analysis and Normalization Protein_Quant->Data_Analysis LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC-MS/MS-based cellular uptake assay.

3. Detailed Methodology

  • Cell Seeding:

    • Culture selected cancer cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh media.

    • Seed cells in a 96-well plate at a density of 10,000 - 20,000 cells per well.[1][2][3][4][5]

    • Incubate for 24-48 hours to allow for cell adherence and recovery.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture media to desired final concentrations (e.g., 10 nM - 10 µM).

    • For studying P-gp mediated efflux, pre-incubate a subset of cells with a P-gp inhibitor like verapamil (e.g., 10 µM) for 1 hour before adding this compound.

    • Remove the culture media from the wells and add the drug-containing media.

    • Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • Sample Collection and Lysis:

    • Aspirate the drug-containing media and wash the cells three times with ice-cold PBS to remove extracellular drug.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or a solution of 70% acetonitrile in water) to each well.

    • Incubate on a shaker for 10-15 minutes.

    • Collect the cell lysates and centrifuge at high speed to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Prepare a calibration curve of this compound in the same matrix as the cell lysate.

    • Analyze the supernatant from the cell lysates by LC-MS/MS to determine the concentration of this compound. A previously described method for desacetylvinblastine can be adapted.

  • Data Analysis:

    • Determine the protein concentration in each cell lysate sample using a BCA assay.

    • Normalize the amount of intracellular this compound to the total protein content (e.g., ng of drug/mg of protein).

Protocol 2: Fluorescence-Based Quantification of Cellular Uptake

This protocol offers a more high-throughput and visually informative method for assessing cellular uptake, particularly useful for screening purposes.

1. Materials and Reagents

  • Cell Lines, Media, and General Reagents: As described in Protocol 1.

  • Fluorescently Labeled this compound: Synthesized by conjugating a fluorescent dye (e.g., FITC, Rhodamine) to the hydrazide group of desacetylvinblastine.

  • Equipment: Cell culture incubator, 96-well black-walled, clear-bottom plates, Fluorescence plate reader or a fluorescence microscope.

2. Detailed Methodology

  • Cell Seeding and Drug Treatment: Follow the same procedures as in Protocol 1, using the fluorescently labeled this compound.

  • Quantification with a Fluorescence Plate Reader:

    • After drug incubation and washing, measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Normalize the fluorescence intensity to the cell number (which can be estimated by a parallel assay like crystal violet staining).

  • Visualization with a Fluorescence Microscope:

    • After drug incubation and washing, fix the cells with 4% paraformaldehyde.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope to visualize the intracellular localization of the fluorescently labeled drug.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables for clear comparison between different cell lines, drug concentrations, and the effects of inhibitors.

Table 1: Intracellular Accumulation of this compound in Folate Receptor-Positive Cell Lines (LC-MS/MS Method)

Cell LineTreatment Concentration (µM)Incubation Time (hours)Intracellular Concentration (ng/mg protein)
KB1485.2 ± 7.1
IGROV-11463.5 ± 5.9
HeLa1445.8 ± 4.2
MDA-MB-2311471.3 ± 6.5

Table 2: Effect of P-glycoprotein Inhibitor on this compound Accumulation in KB Cells (Fluorescence Method)

TreatmentRelative Fluorescence Units (RFU)Fold Increase in Accumulation
DAVLBH-FITC (1 µM)15,340 ± 1,280-
DAVLBH-FITC (1 µM) + Verapamil (10 µM)42,952 ± 3,5402.8

Conclusion

The protocols detailed in this application note provide robust methods for quantifying the cellular uptake of this compound. The choice between the LC-MS/MS and fluorescence-based methods will depend on the specific research question, required sensitivity, and available instrumentation. These assays are essential tools for characterizing the cellular pharmacology of this compound and for the preclinical evaluation of novel targeted drug conjugates. By understanding the factors that influence its intracellular accumulation, researchers can better design and optimize therapeutic strategies to enhance the efficacy of this potent anti-cancer agent.

References

Application Notes and Protocols for Measuring the Cytotoxicity of Desacetylvinblastine Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (DAVBH) is a derivative of the potent Vinca alkaloid vinblastine, a microtubule-disrupting agent widely used in cancer chemotherapy. The conjugation of DAVBH to targeting moieties, such as antibodies or small molecule ligands, aims to enhance its therapeutic index by selectively delivering the cytotoxic payload to cancer cells while minimizing off-target toxicity. This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of DAVBH conjugates, a critical step in their preclinical development.

Mechanism of Action: Targeting Microtubules and Inducing Apoptosis

Vinca alkaloids, including this compound, exert their cytotoxic effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

DAVBH binds to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule assembly leads to the arrest of the cell cycle in the M-phase (mitosis), as the mitotic spindle cannot form correctly. Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, culminating in programmed cell death.

Signaling Pathway of this compound Conjugate-Induced Cytotoxicity

The following diagram illustrates the key events in the signaling pathway initiated by DAVBH conjugates, from receptor-mediated endocytosis to the execution of apoptosis.

G cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption and Mitotic Arrest cluster_2 Apoptosis Induction (Intrinsic Pathway) Receptor Target Receptor Endosome Endosome Receptor->Endosome Internalization ADC DAVBH Conjugate ADC->Receptor Binding Lysosome Lysosome Endosome->Lysosome Trafficking DAVBH Free DAVBH Lysosome->DAVBH Linker Cleavage Tubulin Tubulin Dimers DAVBH->Tubulin Inhibition Microtubule Microtubule Polymerization MitoticArrest Mitotic Arrest (M-Phase) Microtubule->MitoticArrest Mitochondrion Mitochondrion MitoticArrest->Mitochondrion Stress Signal CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G start Start cell_culture Cell Culture (Target-expressing & control cells) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of DAVBH Conjugate seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acquisition Measure Absorbance/ Fluorescence/Luminescence assay->data_acquisition data_analysis Data Analysis (Calculate % viability, IC50) data_acquisition->data_analysis end End data_analysis->end

Application Notes and Protocols: Characterization of Desacetylvinblastine Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide is a potent cytotoxic agent derived from the Vinca alkaloid vinblastine. Its conjugation to targeting moieties, such as antibodies or small molecules like folic acid, allows for the selective delivery of the cytotoxic payload to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound conjugates, with a focus on antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).

Data Presentation

Table 1: Physicochemical Properties of a Representative this compound Antibody-Drug Conjugate (ADC)

ParameterValueMethod of Determination
Average Drug-to-Antibody Ratio (DAR)3.5Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregate Percentage<5%Size Exclusion Chromatography (SEC)
Endotoxin Level<0.5 EU/mgLAL Test
In Vitro Cytotoxicity (IC50)15 nMMTT Assay on HER2+ Cell Line

Table 2: In Vivo Efficacy of a Folate-Receptor-Targeted this compound Conjugate in a Xenograft Model

Treatment GroupTumor Volume Change (%)Survival Rate (%)
Vehicle Control+250%0%
Untargeted Conjugate+150%20%
Folate-Targeted Conjugate-50%80%

Experimental Protocols

Protocol 1: Synthesis of a Folate-Desacetylvinblastine Hydrazide Conjugate

This protocol describes the synthesis of a folate-targeted this compound conjugate via a disulfide linker, exemplified by the synthesis of EC145.[1]

Materials:

  • Folic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (DMSO)

  • Peptide spacer (e.g., a hydrophilic peptide)

  • Disulfide-containing linker

  • Desacetylvinblastine monohydrazide

  • Acetonitrile

  • Citrate-buffered saline

  • Polystyrene-divinylbenzene resin for purification

Procedure:

  • Activation of Folic Acid: Dissolve folic acid in DMSO. Add NHS and DCC to activate the carboxylic acid group of folic acid. Stir the reaction at room temperature for 4-6 hours.

  • Coupling to Spacer and Linker: To the activated folic acid solution, add the hydrophilic peptide spacer followed by the disulfide-containing linker. The reaction is typically carried out in an inert atmosphere and stirred overnight at room temperature.

  • Conjugation to this compound: The folate-spacer-linker construct is then reacted with Desacetylvinblastine monohydrazide in a solvent such as acetonitrile.[2] The hydrazide group of the drug reacts with the linker to form the final conjugate.

  • Purification: The crude conjugate is purified by chromatography using a polystyrene-divinylbenzene resin. The product is eluted with a gradient of acetonitrile in citrate-buffered saline.[2]

  • Characterization: The final product is characterized by HPLC and mass spectrometry to confirm its identity and purity.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the determination of the average number of drug molecules conjugated to an antibody.

Instrumentation and Reagents:

  • HPLC system with a UV detector (Agilent 1260 or similar)[3]

  • HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)[3]

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • Antibody-Desacetylvinblastine hydrazide conjugate sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-2 min: 100% A

      • 2-20 min: Linear gradient to 100% B

      • 20-25 min: 100% B

      • 25-30 min: Return to 100% A and re-equilibrate

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked conjugates).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100

Protocol 3: Characterization of this compound ADCs by LC-MS/MS

This protocol provides a general workflow for the characterization of ADCs using liquid chromatography-tandem mass spectrometry.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap mass spectrometer coupled with a UHPLC system)

  • Reversed-phase column (e.g., C4, 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • ADC sample

  • Dithiothreitol (DTT) for reduction (optional)

  • IdeS enzyme for fragmentation (optional)

Procedure:

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC to 0.1 mg/mL in Mobile Phase A.

    • Reduced Mass Analysis: Incubate the ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 minutes to reduce interchain disulfide bonds. Dilute the reduced sample to 0.1 mg/mL in Mobile Phase A.

    • Subunit Analysis: Incubate the ADC with IdeS enzyme according to the manufacturer's protocol to generate F(ab')2 and Fc fragments.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 60°C

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 300-4000

    • Resolution: 70,000 for MS1, 17,500 for MS2

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) for fragmentation.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the intact ADC, light and heavy chains, or fragments.

    • Identify peaks corresponding to different drug-loaded species to determine the drug distribution and confirm the conjugation sites.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic potential of this compound conjugates on cancer cell lines.[4][5]

Materials:

  • Cancer cell line of interest (e.g., SK-BR-3 for HER2-targeted ADCs, KB cells for folate-targeted conjugates)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Vinca Alkaloids

Vinca alkaloids, the parent compounds of Desacetylvinblastine, exert their cytotoxic effects primarily by disrupting microtubule dynamics. This leads to mitotic arrest and subsequent apoptosis.

G Vinca_Alkaloid Vinca Alkaloid (Desacetylvinblastine) Tubulin Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest JNK_Pathway JNK/SAPK Pathway Activation Metaphase_Arrest->JNK_Pathway Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Metaphase_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis JNK_Pathway->Apoptosis Bcl2_Phosphorylation->Apoptosis

Caption: Vinca Alkaloid Mechanism of Action.

Experimental Workflow for ADC Characterization

The following diagram illustrates a typical workflow for the characterization of a this compound ADC.

G cluster_physchem Physicochemical Characterization cluster_bio Biological Characterization Synthesis ADC Synthesis & Purification SEC Size Exclusion Chromatography (SEC) Synthesis->SEC Purity & Aggregates HIC Hydrophobic Interaction Chromatography (HIC) Synthesis->HIC DAR LCMS LC-MS/MS Synthesis->LCMS Identity & Drug Distribution Cytotoxicity In Vitro Cytotoxicity Assay HIC->Cytotoxicity LCMS->Cytotoxicity InVivo In Vivo Efficacy Studies Cytotoxicity->InVivo

Caption: ADC Characterization Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Process Improvements for Desacetylvinblastine Hydrazide Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving Desacetylvinblastine hydrazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of the vinca alkaloid vinblastine. Its primary mechanism of action, like other vinca alkaloids, is the disruption of microtubule function.[1] By binding to tubulin, it inhibits the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the M-phase and subsequently induces apoptosis (programmed cell death).[1][2][3]

Q2: What is a hydrazone linker and why is it used with this compound?

A2: A hydrazone linker is a type of chemical bond that is frequently used in the development of antibody-drug conjugates (ADCs). This linker is formed by the reaction of a hydrazide, such as this compound, with an aldehyde or ketone group. Hydrazone linkers are acid-labile, meaning they are stable at physiological pH (around 7.4) but are cleaved under the acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[] This property allows for the targeted release of the cytotoxic payload (Desacetylvinblastine) inside the target cancer cells, minimizing systemic toxicity.[]

Q3: What are the critical quality attributes (CQAs) to monitor for a this compound ADC?

A3: Critical quality attributes for a this compound ADC include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. It is a critical parameter that affects both the efficacy and safety of the ADC.[5][6]

  • Conjugation Site and Homogeneity: The specific amino acid residues on the antibody where the drug is attached and the consistency of this attachment across all ADC molecules.

  • Purity and Presence of Aggregates: The percentage of the desired ADC and the level of undesirable aggregates, which can affect efficacy and immunogenicity.[7][8][9]

  • Stability: The stability of the conjugate, particularly the hydrazone linker, in circulation to prevent premature drug release.[10]

  • Antigen Binding Affinity: Ensuring that the conjugation process does not significantly impair the antibody's ability to bind to its target antigen.[11]

Q4: What are the main challenges in developing ADCs with hydrophobic payloads like Desacetylvinblastine?

A4: A primary challenge with hydrophobic payloads is the increased tendency for the ADC to aggregate.[7][8] The attachment of hydrophobic drug molecules to the antibody can expose hydrophobic patches, leading to self-association and aggregation.[8] This can reduce the therapeutic efficacy and potentially increase the immunogenicity of the ADC.[9]

Troubleshooting Guides

This compound Conjugation
Issue Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Insufficient activation of the antibody's carbohydrate domain to generate aldehyde groups.Optimize the concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time. Ensure the pH of the reaction buffer is optimal for oxidation.
Incomplete reaction between the hydrazide drug and the aldehyde-modified antibody.Increase the molar excess of this compound. Optimize the reaction pH (typically slightly acidic for hydrazone formation) and extend the reaction time.
Inaccurate measurement of antibody or drug concentration.Verify the concentration of all reactants using reliable methods such as UV-Vis spectroscopy.
High Levels of Aggregation Hydrophobicity of the Desacetylvinblastine payload.Include aggregation-reducing excipients such as sucrose, trehalose, or polysorbates in the formulation.[7][9] Consider using a more hydrophilic linker if possible.
Unfavorable buffer conditions (pH, salt concentration).Screen different buffer conditions to find those that minimize aggregation. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.[8]
High shear stress during processing.Optimize mixing and filtration steps to minimize shear forces that can lead to protein denaturation and aggregation.[9]
Premature Cleavage of Hydrazone Linker Instability of the specific hydrazone bond formed.While generally stable at neutral pH, some hydrazone linkers can exhibit lability. If premature cleavage is observed, consider modifying the structure of the aldehyde or ketone on the linker to enhance stability.[10]
Presence of catalytic impurities.Ensure all reagents and buffers are of high purity.
In Vitro Cytotoxicity Assays
Issue Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile media to maintain a humidified environment.
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment and perform serial dilutions carefully.
Lower than Expected Potency (High IC50) Drug instability in culture medium.Assess the stability of the this compound ADC in the culture medium over the duration of the assay.
Low expression of the target antigen on the cell line.Confirm the antigen expression level on the target cells using methods like flow cytometry or western blotting.
Inefficient internalization of the ADC.Verify that the antibody is capable of internalizing upon binding to its target antigen.
Cell line resistance to vinca alkaloids.Consider using a different cell line or investigating potential mechanisms of resistance.
High Background Signal in Control Wells Contamination of cell culture or reagents.Use aseptic techniques and regularly test for mycoplasma contamination.
Cytotoxicity of the vehicle (e.g., DMSO).Ensure the final concentration of the vehicle is non-toxic to the cells.

Experimental Protocols

Protocol 1: General Procedure for Antibody Modification and this compound Conjugation

This protocol provides a general framework. Specific parameters such as concentrations, reaction times, and purification methods need to be optimized for each specific antibody and application.

1. Antibody Preparation:

  • Start with a purified antibody solution (typically 1-10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Generation of Aldehyde Groups on the Antibody:

  • The carbohydrate domains in the Fc region of the antibody can be oxidized to generate aldehyde groups.
  • Prepare a fresh solution of an oxidizing agent, such as sodium periodate (e.g., 10 mM final concentration).
  • Add the oxidizing agent to the antibody solution and incubate in the dark (e.g., for 30 minutes at room temperature).
  • Quench the reaction by adding a quenching agent (e.g., glycerol).
  • Remove excess oxidizing and quenching agents by buffer exchange using a desalting column or tangential flow filtration (TFF).

3. Conjugation with this compound:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Add the this compound solution to the aldehyde-modified antibody solution. A molar excess of the drug is typically used.
  • Adjust the pH of the reaction mixture to slightly acidic (e.g., pH 5.5-6.5) to facilitate hydrazone bond formation.
  • Incubate the reaction mixture (e.g., for 2-4 hours at room temperature or overnight at 4°C) with gentle mixing.

4. Purification of the ADC:

  • Purify the ADC from unreacted drug and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[12]
  • Collect fractions containing the purified ADC.

5. Characterization of the ADC:

  • Determine the Drug-to-Antibody Ratio (DAR): This can be done using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[5]
  • Assess Purity and Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomeric ADC and the presence of aggregates.
  • Confirm Integrity: Use SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the antibody chains.
  • Antigen Binding: Perform an ELISA or surface plasmon resonance (SPR) assay to confirm that the ADC retains its binding affinity to the target antigen.

Protocol 2: In Vitro Hydrazone Linker Stability Assay

1. Sample Preparation:

  • Prepare solutions of the this compound ADC at a known concentration in buffers of different pH values (e.g., pH 5.0 and pH 7.4) to mimic the conditions in lysosomes/endosomes and blood, respectively.

2. Incubation:

  • Incubate the ADC solutions at 37°C.
  • At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take aliquots from each reaction.

3. Analysis:

  • Analyze the aliquots by a suitable analytical method to separate the intact ADC from the released drug. Reversed-phase HPLC (RP-HPLC) or LC-MS are commonly used.[13]
  • Quantify the amount of released Desacetylvinblastine at each time point.

4. Data Analysis:

  • Plot the percentage of released drug over time for each pH condition.
  • Calculate the half-life (t½) of the hydrazone linker at each pH to determine its stability.

Data Presentation

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

ParameterValue
Molar Extinction Coefficient of Antibody at 280 nm (εAb,280)210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Drug at 280 nm (εDrug,280)15,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Antibody at λmax of Drug (εAb,λmax)5,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Drug at λmax of Drug (εDrug,λmax)30,000 M⁻¹cm⁻¹
Absorbance of ADC at 280 nm (A280)1.2
Absorbance of ADC at λmax of Drug (Aλmax)0.4
Calculated Antibody Concentration 5.2 µM
Calculated Drug Concentration 11.7 µM
Calculated Average DAR 2.25

Note: These are example values. The actual extinction coefficients must be experimentally determined for the specific antibody and drug.

Table 2: Example Data from a Hydrazone Linker Stability Assay

Time (hours)% Drug Release at pH 5.0% Drug Release at pH 7.4
000
215.21.1
638.52.5
1265.14.8
2488.98.9
4897.315.4
Calculated Half-life (t½) ~8 hours >100 hours

Visualizations

signaling_pathway Vinca Alkaloid-Induced Apoptosis Signaling Pathway cluster_cell Cell Vinca_Alkaloid This compound (Vinca Alkaloid) Microtubules Microtubule Polymerization Vinca_Alkaloid->Microtubules Inhibits IKK IKK Activation Vinca_Alkaloid->IKK Activates Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis IkB_Degradation IκBα Degradation IKK->IkB_Degradation Phosphorylates for NFkB_Activation NF-κB Activation (Nuclear Translocation) IkB_Degradation->NFkB_Activation Leads to NFkB_Activation->Apoptosis Mediates

Caption: Vinca alkaloid mechanism of action leading to apoptosis.

experimental_workflow ADC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Purified Antibody Oxidation Antibody Oxidation (e.g., NaIO4) Antibody->Oxidation Aldehyde_Ab Aldehyde-Modified Antibody Oxidation->Aldehyde_Ab Conjugation Hydrazone Conjugation Aldehyde_Ab->Conjugation Drug Desacetylvinblastine Hydrazide Drug->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (UV-Vis, HIC, MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC-HPLC) Purified_ADC->Purity_Analysis Binding_Assay Antigen Binding (ELISA, SPR) Purified_ADC->Binding_Assay

Caption: Workflow for ADC synthesis and characterization.

logical_relationship Troubleshooting Logic for Low ADC Potency Start Low In Vitro Potency Observed Check_DAR Is DAR within expected range? Start->Check_DAR Check_Binding Does ADC retain antigen binding? Check_DAR->Check_Binding Yes Solution_Conjugation Optimize Conjugation Protocol Check_DAR->Solution_Conjugation No Check_Internalization Is the antibody internalizing? Check_Binding->Check_Internalization Yes Solution_Antibody Select a different antibody or target Check_Binding->Solution_Antibody No Check_Linker_Cleavage Is the hydrazone linker cleaving? Check_Internalization->Check_Linker_Cleavage Yes Check_Internalization->Solution_Antibody No Check_Cell_Resistance Is the cell line resistant? Check_Linker_Cleavage->Check_Cell_Resistance Yes Solution_Linker Evaluate linker stability Check_Linker_Cleavage->Solution_Linker No Solution_Cell_Line Use a sensitive cell line Check_Cell_Resistance->Solution_Cell_Line Yes

Caption: Troubleshooting decision tree for low ADC potency.

References

improving solubility of Desacetylvinblastine hydrazide for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Desacetylvinblastine hydrazide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (DAVLBH) is a cytotoxic vinca alkaloid that functions by interfering with the formation of the mitotic spindle, which is crucial for cell division. This mechanism makes it a compound of interest for anti-cancer research.[1] Like many vinca alkaloids, DAVLBH is a lipophilic molecule with poor aqueous solubility, which can present challenges in preparing solutions for in vitro experiments, potentially leading to precipitation and inaccurate results.[2][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is reported to be slightly soluble in Dimethyl sulfoxide (DMSO), chloroform, and methanol.[4] For in vitro assays, DMSO is the most commonly used initial solvent to create a concentrated stock solution.

Q3: How should I prepare a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in an organic solvent, such as DMSO.[1][5] This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal to avoid any solvent-induced cellular toxicity or artifacts.[1][5]

Q4: How stable are aqueous solutions of this compound?

Aqueous solutions of related vinca alkaloids are not very stable, and it is generally not recommended to store them for more than one day.[1][5] It is best practice to prepare fresh dilutions from your DMSO stock for each experiment.

Troubleshooting Guide

Q1: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Increase the volume of the aqueous diluent: A larger final volume can help to keep the compound in solution.

  • Use a gentle vortex or sonication: After adding the stock solution to the aqueous buffer, gentle mixing can aid in dissolution. However, be cautious with sonication as it can degrade some compounds.

  • Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 (e.g., 0.1%), to your aqueous buffer can help to maintain the solubility of hydrophobic drugs.

  • Consider a different solvent system: While DMSO is common, for certain applications, other solvents or co-solvent systems might be more suitable. However, extensive validation is required to ensure compatibility with your assay.

Q2: I am seeing unexpected or inconsistent results in my cell-based assays. Could this be related to solubility?

Yes, poor solubility can lead to inconsistent compound concentrations and, therefore, variable results. If you suspect solubility issues:

  • Visually inspect your solutions: Before adding the compound to your cells, inspect the diluted solution for any signs of precipitation (cloudiness or visible particles).

  • Filter the final solution: For some applications, you can filter the final diluted solution through a 0.22 µm filter to remove any precipitated compound. However, this may also reduce the final concentration of your compound.

  • Perform a solubility test: Before your main experiment, you can perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific assay medium.

Experimental Protocols

Protocol for Solubilization of this compound for In Vitro Assays

This protocol provides a general guideline for preparing this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution. The molecular weight of this compound is 768.94 g/mol .

    • Carefully weigh the required amount of powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. This is your concentrated stock solution.

    • Store the stock solution at -20°C for long-term storage.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • For making a wide range of final concentrations, it is often convenient to first make an intermediate dilution (e.g., 1 mM) from your 10 mM stock in your aqueous buffer.

    • Important: Add the DMSO stock solution to the aqueous buffer and immediately vortex to ensure rapid mixing and minimize precipitation. Do not add the aqueous buffer to the DMSO stock.

  • Prepare the Final Working Solution:

    • Serially dilute the intermediate solution (or the 10 mM stock) to your desired final concentrations in your cell culture medium or assay buffer.

    • Again, ensure rapid mixing after each dilution step.

    • The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent effects on the cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data

CompoundSolventApproximate SolubilityReference
Vinblastine SulfateDMSO10 mg/mL[5]
PBS (pH 7.2)0.5 mg/mL[5]
Vincristine SulfateDMSO5 mg/mL[1]
PBS (pH 7.2)2 mg/mL[1]
Water100 mM

Visualizations

Experimental Workflow for Solubilization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DAVLBH Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Serially dilute stock in aqueous buffer/medium stock->dilute Add small volume of stock to large volume of aqueous buffer mix Vortex immediately after dilution dilute->mix final Final Working Solution (Use immediately) mix->final assay assay final->assay Add to in vitro assay (e.g., cell culture) G cluster_cell Inside the Cancer Cell cluster_outcome Cellular Consequences davl_ext Desacetylvinblastine hydrazide (DAVLBH) davl_int Intracellular DAVLBH davl_ext->davl_int Cellular Uptake mt_assembly Microtubule Assembly davl_int->mt_assembly Binds to Tubulin tubulin α/β-Tubulin Dimers tubulin->mt_assembly mitotic_spindle Mitotic Spindle Formation mt_assembly->mitotic_spindle m_arrest M-Phase Arrest mitotic_spindle->m_arrest Disruption apoptosis Apoptosis (Cell Death) m_arrest->apoptosis

References

Technical Support Center: Purification of Desacetylvinblastine Hydrazide Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Desacetylvinblastine hydrazide bioconjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound bioconjugates.

Issue Potential Cause Recommended Solution
Low Yield Precipitation of the bioconjugate: Desacetylvinblastine is a hydrophobic molecule, and its conjugation to an antibody can increase the overall hydrophobicity, leading to aggregation and precipitation, especially at high concentrations or in certain buffer conditions.- Optimize Buffer Conditions: Screen different pH and salt concentrations. Consider using buffers with excipients that reduce protein aggregation, such as arginine or polysorbate.- Reduce Protein Concentration: Load the purification column with a more dilute solution of the bioconjugate.- Method Selection: For highly hydrophobic conjugates, Tangential Flow Filtration (TFF) for initial buffer exchange and removal of small molecule impurities may be gentler than precipitation methods.[][2]
Non-specific binding to chromatography resin: The hydrophobicity of the bioconjugate can lead to strong, non-specific interactions with chromatography media, resulting in poor recovery.- Select Appropriate Resin: For Hydrophobic Interaction Chromatography (HIC), choose a resin with lower hydrophobicity (e.g., Butyl or Phenyl) to avoid overly strong binding.[3] For Size Exclusion Chromatography (SEC), select a column with a stationary phase designed to minimize secondary hydrophobic interactions. - Optimize Elution Conditions: In HIC, a shallower gradient or the addition of a mild organic modifier (e.g., isopropanol) to the elution buffer can improve recovery.[2]
High Levels of Aggregation Hydrophobic interactions: The Desacetylvinblastine payload significantly increases the hydrophobicity of the antibody, promoting self-association and aggregation. This is a common issue with hydrophobic ADCs.- SEC for Aggregate Removal: Size Exclusion Chromatography is the most effective method for separating monomeric bioconjugate from aggregates.[2]- Optimize Formulation: After purification, formulate the bioconjugate in a buffer that minimizes aggregation. This may involve screening various pH levels, salts, and excipients like arginine and polysorbates.- HIC Optimization: While primarily for separating based on Drug-to-Antibody Ratio (DAR), HIC can sometimes also separate aggregates. However, high salt concentrations used in HIC can sometimes promote aggregation.[4]
Process-induced stress: Harsh purification conditions, such as extreme pH, high shear stress during filtration, or multiple freeze-thaw cycles, can induce aggregation.- Gentle Processing: Use lower cross-flow rates and transmembrane pressures during TFF. Avoid vigorous mixing and multiple freeze-thaw cycles. - Buffer Composition: Ensure the bioconjugate is maintained in a stabilizing buffer throughout the purification process.
Presence of Free Drug (this compound) Incomplete reaction or hydrolysis of the linker: If the conjugation reaction is not complete, or if the linker is unstable under the reaction or initial purification conditions, free drug will be present.- TFF/Diafiltration: Tangential Flow Filtration with a suitable molecular weight cut-off (MWCO) membrane is highly effective for removing small molecule impurities like free drug.[][5]- Size Exclusion Chromatography (SEC): SEC effectively separates the high molecular weight bioconjugate from the low molecular weight free drug.[2]- Optimize Conjugation: Ensure optimal reaction conditions (pH, temperature, reaction time) to maximize conjugation efficiency.
Broad Peaks or Poor Resolution in HIC Heterogeneity of the bioconjugate: A wide distribution of DAR species will result in broad, overlapping peaks in HIC.- Optimize Conjugation Chemistry: To achieve a more homogenous product, consider site-specific conjugation methods if possible. For lysine or cysteine conjugation, carefully control the molar ratio of the drug-linker to the antibody.- Gradient Optimization: A shallower elution gradient in HIC can improve the resolution between different DAR species.[3]
Secondary interactions with the resin: Besides hydrophobic interactions, other interactions (e.g., ionic) with the HIC resin can lead to peak tailing and broadening.- Adjust Buffer Composition: Varying the salt type (e.g., ammonium sulfate vs. sodium chloride) and pH of the mobile phase can sometimes mitigate secondary interactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical quality attribute to monitor during the purification of this compound bioconjugates?

A1: The most critical quality attributes are the Drug-to-Antibody Ratio (DAR), the level of aggregation, and the amount of residual free drug. The DAR impacts the potency and therapeutic index of the bioconjugate. High levels of aggregation can affect efficacy and immunogenicity. Residual free this compound is highly cytotoxic and must be removed to ensure patient safety.

Q2: Which chromatography technique is best for purifying this compound bioconjugates?

A2: A multi-step approach is typically required.

  • Tangential Flow Filtration (TFF) or Diafiltration is often the first step to remove unconjugated drug, residual solvents, and to exchange the buffer.[][5]

  • Hydrophobic Interaction Chromatography (HIC) is the primary method for separating bioconjugates based on their DAR. Due to the hydrophobicity of the Desacetylvinblastine payload, HIC can effectively resolve species with different numbers of conjugated drugs.[][3][4]

  • Size Exclusion Chromatography (SEC) is crucial for removing aggregates and can also be used for buffer exchange.[2]

  • Ion-Exchange Chromatography (IEX) can also be employed to remove impurities and, in some cases, to separate different charged variants of the bioconjugate.[]

Q3: How can I improve the resolution of different DAR species in HIC?

A3: To improve resolution in HIC, you can:

  • Optimize the salt gradient: A shallower gradient of decreasing salt concentration will provide better separation between peaks.[3]

  • Select the appropriate resin: Resins with different hydrophobic ligands (e.g., Phenyl, Butyl, Ether) will offer different selectivities. Testing a few different resins is recommended.

  • Adjust the mobile phase: The type of salt (e.g., ammonium sulfate, sodium chloride) and the pH can influence the separation.

  • Incorporate an organic modifier: A small percentage of a solvent like isopropanol in the mobile phase can help to elute highly hydrophobic species and improve peak shape.[2]

Q4: What are the expected yields for the purification of a hydrophobic ADC like a this compound bioconjugate?

A4: Yields can vary depending on the specific bioconjugate and the purification process. However, for polymer-based vinca ADCs, yields of around 75% have been reported after gel filtration.[6][7] For other hydrophobic ADCs, such as those with a PBD payload, a single-step membrane chromatography purification has been shown to yield up to 85%.[8] It is important to optimize each step of the purification process to maximize recovery.

Q5: How can I minimize aggregation during purification and storage?

A5: To minimize aggregation:

  • Work at lower concentrations when possible.

  • Avoid harsh conditions such as extreme pH and high temperatures.

  • Use gentle filtration techniques with optimized parameters.

  • Screen for optimal buffer conditions for the purified bioconjugate, including pH, ionic strength, and the presence of stabilizers like arginine or polysorbate.

  • Store the purified bioconjugate at the recommended temperature and avoid repeated freeze-thaw cycles.

Data Presentation

The following tables provide representative data on the purification of hydrophobic ADCs, which can serve as a benchmark for this compound bioconjugates.

Table 1: Comparison of Purification Methods for a Hydrophobic ADC (PBD-based)

Purification StepPurity (Monomer %)Aggregate %Yield (%)Reference
Crude Bioconjugate955N/A[8]
Membrane Chromatography>99<185[8]

Table 2: Yield of a Polymer-Based Vinca-Antibody Conjugate Purification

Purification MethodYield (%)Reference
Gel Filtration75[6][7]

Experimental Protocols

General Protocol for HIC Purification of this compound Bioconjugates

This protocol provides a general guideline. Optimization of buffer composition, salt concentration, and gradient is essential for each specific bioconjugate.

  • Resin Selection: Phenyl or Butyl-based HIC resin.

  • Buffers:

    • Buffer A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0 (optional: with 10-20% Isopropanol).

  • Procedure:

    • Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.

    • Adjust the crude bioconjugate sample to the same salt concentration as Buffer A by adding a concentrated stock solution of ammonium sulfate.

    • Load the sample onto the column at a flow rate recommended by the manufacturer.

    • Wash the column with 5-10 CVs of Buffer A to remove any unbound material.

    • Elute the bound bioconjugate using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs.

    • Collect fractions and analyze for DAR, purity, and aggregation using appropriate analytical techniques (e.g., RP-HPLC, SEC-HPLC).

    • Regenerate the column according to the manufacturer's instructions.

General Protocol for SEC Purification of this compound Bioconjugates
  • Column Selection: Choose a size exclusion column with a fractionation range suitable for monoclonal antibodies (e.g., 10-500 kDa).

  • Mobile Phase: Phosphate-buffered saline (PBS) or another buffer that ensures the stability of the bioconjugate.

  • Procedure:

    • Equilibrate the SEC column with at least 2 CVs of the mobile phase.

    • Concentrate the bioconjugate sample if necessary. The sample volume should typically be less than 5% of the total column volume for optimal resolution.

    • Inject the sample onto the column.

    • Elute with the mobile phase at a constant flow rate.

    • Collect fractions corresponding to the monomeric peak. The aggregate peak will elute first, followed by the monomer, and then any low molecular weight impurities like free drug.

    • Pool the fractions containing the purified monomeric bioconjugate.

Visualizations

PurificationWorkflow cluster_0 Crude Bioconjugate cluster_1 Step 1: Removal of Small Molecules cluster_2 Step 2: DAR Separation cluster_3 Step 3: Aggregate Removal cluster_4 Final Product Crude Crude Desacetylvinblastine Hydrazide Bioconjugate (Mixture of DARs, free drug, aggregates) TFF Tangential Flow Filtration (TFF) or Diafiltration Crude->TFF Initial Purification HIC Hydrophobic Interaction Chromatography (HIC) TFF->HIC DAR Fractionation FreeDrug Free Drug & Small Molecules TFF->FreeDrug Waste SEC Size Exclusion Chromatography (SEC) HIC->SEC Polishing Step UnwantedDAR Undesired DAR Fractions HIC->UnwantedDAR Waste PureADC Purified Monomeric Bioconjugate (Defined DAR, Low Aggregates) SEC->PureADC Final Product Aggregates Aggregates SEC->Aggregates Waste TroubleshootingTree Start Low Yield Issue CheckPrecipitation Visible Precipitate? Start->CheckPrecipitation CheckRecovery Low Recovery from Column? CheckPrecipitation->CheckRecovery No OptimizeBuffer Optimize Buffer (pH, excipients) CheckPrecipitation->OptimizeBuffer Yes ChangeResin Change to Less Hydrophobic Resin CheckRecovery->ChangeResin Yes ReduceConcentration Reduce Sample Concentration OptimizeBuffer->ReduceConcentration ModifyElution Modify Elution (shallower gradient, organic modifier) ChangeResin->ModifyElution

References

Technical Support Center: Desacetylvinblastine Hydrazide Aqueous Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of Desacetylvinblastine hydrazide in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: The hydrazide linkage is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent. Generally, hydrazones are more stable at a neutral pH and hydrolyze more rapidly under acidic or basic conditions.

  • Temperature: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. Storage at elevated temperatures will lead to a faster loss of the parent compound.

  • Presence of Oxidizing Agents: Vinca alkaloids can be susceptible to oxidation. The presence of oxidizing agents in the solution can lead to the formation of degradation products.

  • Buffer Components: Certain buffer species can catalyze hydrolysis or participate in other degradation reactions. The choice of buffer can therefore impact the stability of the compound.

Q2: What are the expected degradation pathways for this compound in an aqueous solution?

A2: Based on the structure of this compound and the known degradation of related vinca alkaloids and hydrazide-containing compounds, the following degradation pathways are likely:

  • Hydrolysis of the Hydrazide Linkage: This is a primary degradation pathway, which would cleave the molecule to yield Desacetylvinblastine and a hydrazide-containing moiety. This reaction is catalyzed by both acid and base.

  • Epimerization: Vinca alkaloids can undergo epimerization at certain stereocenters, leading to the formation of inactive or less active isomers.

  • Oxidation: The indole nucleus and other parts of the molecule can be susceptible to oxidation, leading to the formation of various oxidized derivatives.

  • Deacetylation (of the parent vinblastine): While the starting material is already desacetylated, further degradation of the core vinca alkaloid structure can occur.

Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A3: While specific data for unconjugated this compound is limited, studies on similar hydrazone-linked conjugates suggest that a pH range of 6.0 to 7.5 is generally optimal for minimizing hydrolysis. It is crucial to experimentally determine the optimal pH for your specific application and formulation.

Q4: How should I prepare an aqueous solution of this compound for my experiments?

A4: To prepare an aqueous solution, follow these general steps:

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Use a high-purity, sterile aqueous buffer within the recommended pH range (e.g., phosphate buffer, pH 6.5-7.4). If solubility is an issue, a small amount of a co-solvent like DMSO or ethanol may be used, but its effect on stability should be evaluated.

  • Dissolution: Add the powder to the chosen solvent and mix gently until fully dissolved. Sonication may be used cautiously if needed, but avoid excessive heating.

  • pH Adjustment: After dissolution, verify the pH of the solution and adjust if necessary using dilute acid or base.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.

  • Storage: Store the solution in a tightly sealed, light-protected container at the recommended temperature (see Q5).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of compound potency over a short period. - Inappropriate pH of the solution.- Storage at too high a temperature.- Exposure to light.- Presence of reactive species in the buffer.- Prepare fresh solutions before use.- Verify and adjust the pH to the optimal range (6.0-7.5).- Store solutions at 2-8°C or frozen (-20°C or -80°C) for longer-term storage.- Protect solutions from light using amber vials or by wrapping the container in foil.- Use high-purity buffer reagents and water.
Appearance of unknown peaks in HPLC analysis. - Degradation of this compound.- Perform a forced degradation study to identify potential degradation products.- Use a validated stability-indicating HPLC method that can resolve the parent compound from its degradants.
Precipitation of the compound from the solution. - Poor solubility at the working concentration and pH.- Change in temperature affecting solubility.- Re-evaluate the solubility of the compound in your chosen buffer system.- Consider the use of a co-solvent (e.g., DMSO, ethanol), but assess its impact on stability.- Ensure the storage temperature does not cause the compound to fall out of solution.

Data Presentation

Table 1: General Influence of pH and Temperature on the Stability of Hydrazide-Containing Compounds in Aqueous Solution (Qualitative)

pH RangeTemperatureExpected StabilityPrimary Degradation Pathway
Acidic (< 4)Room TemperatureLowAcid-catalyzed hydrolysis of the hydrazide linkage.
Elevated TemperatureVery LowAccelerated acid-catalyzed hydrolysis.
Near Neutral (6-7.5)Refrigerated (2-8°C)Moderate to HighSlow hydrolysis and oxidation.
Room TemperatureLow to ModerateIncreased rate of hydrolysis and oxidation.
Basic (> 8)Room TemperatureLowBase-catalyzed hydrolysis of the hydrazide linkage.
Elevated TemperatureVery LowAccelerated base-catalyzed hydrolysis.

Note: This table provides a qualitative summary based on the general behavior of hydrazide-containing compounds. The actual stability of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Phosphate buffer, pH 7.4

  • HPLC system with a UV detector

  • Stability-indicating HPLC column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound in phosphate buffer (pH 7.4) at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in phosphate buffer (pH 7.4) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from those generated in the forced degradation study.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-80°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_outcome Outcome pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Epimerization Epimerization Temp->Epimerization Light Light Oxidation Oxidation Light->Oxidation Oxidants Oxidizing Agents Oxidants->Oxidation Loss Loss of Potency Hydrolysis->Loss Oxidation->Loss Epimerization->Loss

Caption: Factors influencing degradation pathways.

Technical Support Center: Quantification of Desacetylvinblastine Hydrazide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Desacetylvinblastine hydrazide in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic derivative of desacetylvinblastine, which is a metabolite of the chemotherapy drug vinblastine. It is a cytotoxic vinca alkaloid that is not typically an endogenous metabolite but is synthesized for use in targeted drug delivery systems. For instance, it is a component of investigational anticancer agents where it is conjugated to a targeting moiety, such as folic acid, to selectively deliver the cytotoxic payload to cancer cells.[1][2][3]

Q2: Why is the quantification of this compound in plasma important?

A2: Quantifying this compound in plasma is crucial for pharmacokinetic (PK) studies during preclinical and clinical development. This data helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug conjugate, assessing its stability, and establishing a dose-response relationship.

Q3: What are the main challenges in quantifying this compound in plasma?

A3: The main challenges include:

  • Low Concentrations: As with many potent cytotoxic drugs, the concentrations in plasma can be very low, requiring highly sensitive analytical methods.

  • Matrix Effects: Plasma is a complex biological matrix containing numerous endogenous components that can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[4]

  • Analyte Stability: The stability of the hydrazide moiety in the biological matrix during sample collection, processing, and storage needs to be carefully evaluated.

  • Chromatographic Resolution: Achieving good separation from endogenous plasma components and potential metabolites is essential for accurate quantification.[5]

Experimental Protocols

Protocol: Quantification of this compound in Plasma using LC-MS/MS

This protocol is a recommended starting point based on validated methods for related vinca alkaloids and should be fully validated for this compound.[5][6]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., Vinorelbine or a stable isotope-labeled version of the analyte).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the wells with 200 µL of 2% formic acid followed by 200 µL of methanol.

  • Elute the analyte with 2 x 50 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v) for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A pentafluorophenyl (PFP) propyl column (e.g., 50 x 2.1 mm, 5 µm) is often effective for vinca alkaloids.[5][6] Alternatively, a C18 column can be used.

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.75 mL/min.

  • Gradient: Isocratic elution may be suitable.[5][6] A gradient can be optimized if needed for better separation.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and optimal product ions.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Vinca Alkaloid Analysis (Adaptable for this compound)

ParameterSettingRationale
LC Column Pentafluorophenyl (PFP) Propyl (50x2.1mm, 5µm)Provides good separation for vinca alkaloids.[5][6]
Mobile Phase A 5 mM Ammonium Acetate in WaterVolatile buffer compatible with MS.
Mobile Phase B MethanolCommon organic solvent for reverse-phase LC.
Flow Rate 0.75 mL/minTypical for a 2.1 mm ID column.[5][6]
Ionization ESI PositiveVinca alkaloids readily form positive ions.
Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.
Internal Standard Vinorelbine or Stable Isotope Labeled AnalyteCompensates for variability in sample prep and injection.

Troubleshooting Guides

Issue Category: Poor Sensitivity / No Signal

Q: I am not seeing any peak for my analyte, or the signal is very low. What should I check?

A: A lack of signal can stem from issues with the sample, the LC system, or the MS detector. A systematic approach is necessary to identify the root cause.

  • Mass Spectrometer:

    • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.

    • Ion Source: Check for a stable spray from the ESI probe. Clean the ion source if necessary, as contamination can significantly reduce signal intensity.[4]

    • MRM Transitions: Infuse a fresh standard solution of your analyte directly into the mass spectrometer to confirm the correct precursor and product ions are being monitored and that the instrument has sufficient sensitivity for the pure compound.

  • Liquid Chromatography:

    • Flow Path: Check for leaks in the LC system. Ensure the column is installed correctly and not blocked.[7]

    • Mobile Phase: Verify that the mobile phase composition is correct and that the solvents are fresh.

  • Sample Preparation:

    • Extraction Recovery: Your analyte may be lost during the sample preparation process. Perform recovery experiments by comparing the signal from a pre-extracted spiked sample to a post-extracted spiked sample.

    • Analyte Stability: this compound may be unstable in the plasma matrix or during the extraction process. Investigate its stability at different temperatures and time points.

Issue Category: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My chromatographic peaks are tailing or showing other distortions. What could be the cause?

A: Poor peak shape can compromise the accuracy and precision of your quantification.[4]

  • Column Issues:

    • Column Contamination: Plasma samples can contaminate the column over time. Implement a column wash method or use a guard column.

    • Column Degradation: The column may be nearing the end of its lifespan. Replace it with a new one.

  • Chromatographic Conditions:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. Ensure the pH is appropriate for this compound.

    • Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. The sample should be reconstituted in a solvent similar in composition to the initial mobile phase.

  • System Issues:

    • Extra-Column Volume: Excessive tubing length or dead volume in fittings can lead to peak broadening.[8]

Issue Category: High Variability in Results / Poor Reproducibility

Q: I am observing significant variability between replicate injections or different samples. What should I investigate?

A: High variability can be due to inconsistent sample processing, instrument instability, or matrix effects.

  • Internal Standard (IS) Response:

    • Consistent IS Area: If the IS area is highly variable, it points to inconsistent sample preparation or injection volume. Review your pipetting and extraction procedures.

  • Matrix Effects:

    • Ion Suppression/Enhancement: Co-eluting endogenous compounds from the plasma can affect the ionization of your analyte. To check for this, infuse your analyte post-column while injecting an extracted blank plasma sample. A dip or rise in the signal at the analyte's retention time indicates matrix effects.

    • Mitigation: Improve sample cleanup, for example, by adding a washing step in your SPE protocol. Adjusting the chromatography to separate the analyte from the interfering compounds is also effective.[4]

  • Carryover:

    • Blank Injections: If you see a peak for your analyte in a blank injection following a high concentration sample, you have a carryover issue. Clean the injector and autosampler needle.

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Solution
Low/No Signal MS not tuned/calibratedPerform tuning and calibration.
Contaminated ion sourceClean the ion source.
Poor extraction recoveryOptimize SPE protocol; test different sorbents.
Poor Peak Shape Column contaminationUse a guard column; implement a wash method.
Inappropriate injection solventReconstitute sample in mobile phase.
High Variability Inconsistent sample preparationReview pipetting/extraction steps; check IS response.
Matrix effectsImprove sample cleanup; modify chromatography.
CarryoverClean autosampler and injector; inject blanks.

Visualizations

Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid Phase Extraction (SPE) protein_precip->spe dry_reconstitute Evaporate & Reconstitute spe->dry_reconstitute lc_separation LC Separation (PFP Column) dry_reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for plasma sample analysis.

Troubleshooting Low Signal Intensity start Low or No Signal Detected check_ms Step 1: Verify MS Performance (Infuse Standard) start->check_ms ms_ok Signal OK with Standard? check_ms->ms_ok ms_issue Troubleshoot MS: - Tune & Calibrate - Clean Ion Source - Check MRM Transitions ms_ok->ms_issue No check_lc Step 2: Check LC System ms_ok->check_lc Yes resolved Problem Resolved ms_issue->resolved lc_ok Pressure & Flow OK? check_lc->lc_ok lc_issue Troubleshoot LC: - Check for Leaks - Purge Pump - Check Column lc_ok->lc_issue No check_prep Step 3: Evaluate Sample Prep lc_ok->check_prep Yes lc_issue->resolved prep_issue Troubleshoot Sample Prep: - Assess Extraction Recovery - Check Analyte Stability - Verify Pipetting check_prep->prep_issue prep_issue->resolved

Caption: A logical approach to troubleshooting low signal intensity.

Relationship of Vinblastine and its Derivatives vinblastine Vinblastine (Parent Drug) desacetyl Desacetylvinblastine (Metabolite) vinblastine->desacetyl Metabolism (in vivo) hydrazide This compound (Synthetic Derivative for Conjugation) desacetyl->hydrazide Chemical Synthesis (in vitro)

Caption: Origin of this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Desacetylvinblastine Hydrazide and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro cytotoxicity of two potent microtubule-targeting agents, Desacetylvinblastine Hydrazide and Paclitaxel. This report provides a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction

In the landscape of cancer chemotherapy, microtubule-targeting agents remain a cornerstone of treatment for a wide array of malignancies. Among these, vinca alkaloids and taxanes have demonstrated significant clinical efficacy. This guide provides a detailed comparative overview of the cytotoxicity of this compound, a derivative of the vinca alkaloid vinblastine, and paclitaxel, a prominent member of the taxane family. By presenting available experimental data, detailing cytotoxic mechanisms, and outlining experimental protocols, this document aims to serve as a valuable resource for researchers in oncology and drug development.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of this compound (DAVBH)

Cell LineCancer TypeIC50 (nM)Reference/Note
HEK 293-CCK2REmbryonic Kidney (transfected)~27Estimated from a study where a related compound, tubulysin B hydrazide (IC50 of 2.7 nM), was found to be ~10 times more potent than DAVBH.

Note: Specific IC50 values for this compound in a broad range of cancer cell lines are not widely published. The value presented is an estimation based on comparative potency.

Table 2: Cytotoxicity of Paclitaxel

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
Ovarian Carcinoma Cell LinesOvarian Cancer0.4 - 3.4Not Specified[1]
Various Human Tumour Cell LinesVarious Cancers2.5 - 7.524[1]
SK-BR-3Breast Cancer (HER2+)Not Specified72[2][3]
MDA-MB-231Breast Cancer (Triple Negative)Not Specified72[2][3]
T-47DBreast Cancer (Luminal A)Not Specified72[2][3]
Non-Small Cell Lung Cancer (NSCLC)Lung CancerMedian: 9,40024[4]
Non-Small Cell Lung Cancer (NSCLC)Lung CancerMedian: 27120[4]
Small Cell Lung Cancer (SCLC)Lung CancerMedian: 25,00024[4]
Small Cell Lung Cancer (SCLC)Lung CancerMedian: 5,000120[4]
CL1-5Lung Cancer3.272[5]
CL1-5_R1 (Resistant)Lung Cancer9.8672[5]
CL1-5_R2 (Resistant)Lung Cancer19.4772[5]
H1299Lung Cancer3.572[5]
CT26Colorectal Cancer17.372[5]
LL2Lung Cancer51.6972[5]

Note: IC50 values for paclitaxel can vary significantly based on the specific cell line, exposure duration, and the cytotoxicity assay used.[6][7]

Mechanisms of Action and Signaling Pathways

Both this compound and paclitaxel exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. However, they achieve this through distinct mechanisms and influence different downstream signaling pathways.

This compound: A Vinca Alkaloid's Approach

As a vinca alkaloid derivative, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to the dissolution of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key signaling pathways implicated in vinca alkaloid-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB) pathways.[8][9] The generation of reactive oxygen species (ROS) has also been shown to play a role in mediating JNK activation and subsequent mitochondrial dysfunction.[9]

Desacetylvinblastine_Hydrazide_Signaling cluster_0 Microtubule Disruption cluster_1 Cell Cycle & Apoptosis Induction DAVBH Desacetylvinblastine Hydrazide Tubulin Tubulin Polymerization DAVBH->Tubulin Inhibition Microtubules Microtubule Formation MitoticArrest Mitotic Arrest (M-Phase) ROS ROS Generation MitoticArrest->ROS NFkB NF-κB Activation MitoticArrest->NFkB JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis

Caption: Signaling pathway of this compound.

Paclitaxel: The Taxane Mechanism

In contrast to vinca alkaloids, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, thereby preventing their depolymerization. This abnormal stabilization of microtubules also leads to the formation of non-functional mitotic spindles, mitotic arrest at the G2/M phase, and ultimately, apoptosis. The signaling pathways activated by paclitaxel-induced microtubule stabilization are complex and include the modulation of the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways.[10][11][12][13][14]

Paclitaxel_Signaling cluster_0 Microtubule Stabilization cluster_1 Cell Cycle & Apoptosis Induction Paclitaxel Paclitaxel Microtubules Microtubule Depolymerization Paclitaxel->Microtubules Inhibition StableMicrotubules Abnormal Microtubule Stabilization MitoticArrest Mitotic Arrest (G2/M Phase) StableMicrotubules->MitoticArrest PI3K_AKT PI3K/AKT Pathway MitoticArrest->PI3K_AKT Modulation MAPK MAPK Pathway MitoticArrest->MAPK Activation Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis

Caption: Signaling pathway of Paclitaxel.

Experimental Protocols for Cytotoxicity Assays

The determination of cytotoxic effects and IC50 values is commonly performed using in vitro colorimetric assays such as the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability.[4][15][16][17][18]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is another robust method for determining cell density based on the measurement of cellular protein content.[19][20]

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.

  • Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove TCA and air dry.

  • SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add a Tris-base solution to dissolve the protein-bound SRB dye.

  • Absorbance Measurement: Read the absorbance at approximately 510-565 nm using a microplate reader.[21]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compounds seed_cells->treat_cells incubate Incubate treat_cells->incubate assay_choice Select Assay incubate->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay MTT srb_assay SRB Assay assay_choice->srb_assay SRB add_mtt Add MTT Reagent mtt_assay->add_mtt fix_cells Fix with TCA srb_assay->fix_cells incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize_mtt Add Solubilization Solution incubate_mtt->solubilize_mtt read_absorbance Read Absorbance solubilize_mtt->read_absorbance wash_cells Wash fix_cells->wash_cells stain_srb Stain with SRB wash_cells->stain_srb wash_srb Wash stain_srb->wash_srb solubilize_srb Add Solubilization Buffer wash_srb->solubilize_srb solubilize_srb->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

Both this compound and paclitaxel are highly potent cytotoxic agents that function by disrupting microtubule dynamics, albeit through opposing mechanisms. The available data, although not from direct comparative studies, suggest that both compounds exhibit cytotoxicity in the nanomolar range against various cancer cell lines. Paclitaxel has been more extensively studied, with a wealth of data on its IC50 values and signaling pathways. For this compound, further research is needed to establish a comprehensive cytotoxic profile across a wider range of cancer cell types to facilitate a more direct comparison. Understanding the nuances of their mechanisms of action and the signaling pathways they modulate is crucial for the rational design of novel chemotherapeutic strategies and for overcoming drug resistance. The experimental protocols outlined provide a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these important anticancer agents.

References

Safety Operating Guide

Safe Handling of Desacetylvinblastine Hydrazide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Desacetylvinblastine hydrazide is a potent cytotoxic agent, classified as a vinca alkaloid, which is utilized in the development of targeted cancer therapies.[1] Due to its hazardous nature, stringent safety protocols are imperative to protect laboratory personnel from potential exposure. Occupational exposure to cytotoxic drugs can lead to severe health risks, including carcinogenicity, mutagenicity, and teratogenicity.[2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, focusing on the correct use of personal protective equipment (PPE), and the appropriate handling and disposal procedures for this compound.

Personal Protective Equipment (PPE) Requirements

A comprehensive selection of PPE is mandatory for all procedures involving this compound to minimize the risk of exposure through skin contact, inhalation, or accidental ingestion.[2][4] The following table summarizes the required PPE for handling this cytotoxic compound.

PPE ComponentSpecificationsRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.[5][6] The outer glove should be worn over the gown cuff.[5]Provides a primary barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Gown Disposable, long-sleeved, impervious gown made of a material such as polyethylene-coated polypropylene.[5]Protects skin and personal clothing from contamination by splashes or spills.
Eye & Face Protection Safety goggles with side shields or a full-face shield.[4][5][6]Shields the eyes and face from splashes and aerosols that may be generated during handling.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a surgical mask should be worn, especially when there is a risk of aerosol generation, such as during reconstitution of the powder form or cleaning up spills.[2][4][5]Prevents the inhalation of airborne particles of the cytotoxic agent.

Operational Plan for Handling and Disposal

Adherence to a strict, step-by-step operational plan is crucial for ensuring safety in the laboratory. The following protocols cover the key stages of working with this compound.

Preparation and Handling
  • Designated Work Area : All handling of this compound should be conducted in a designated area, such as a biological safety cabinet (BSC) or a chemical fume hood, to contain any potential aerosols or spills.[6][7]

  • Gather Materials : Before starting any procedure, ensure all necessary supplies are on hand, including the required PPE, a spill kit, and designated cytotoxic waste containers.

  • Donning PPE : Put on all required PPE in the correct order (gown, mask/respirator, eye protection, and then gloves, with one pair under the gown cuff and the other over).[5]

  • Handling the Compound :

    • Use Luer-lock fittings and closed systems where possible to minimize the risk of leaks and spills.[6]

    • As Desacetylvinblastine is a vinca alkaloid, it is critical to prevent accidental administration by the wrong route.[8][9] All preparations should be clearly labeled with "FOR INTRAVENOUS USE ONLY – FATAL IF GIVEN BY OTHER ROUTES".[9][10][11][12]

    • Avoid eating, drinking, or smoking in the laboratory area.[3]

  • Decontamination : After handling is complete, wipe down the work surface with an appropriate deactivating agent.

Waste Disposal

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Segregation : All contaminated items, including gloves, gowns, vials, and cleaning materials, must be placed in clearly labeled, leak-proof cytotoxic waste containers.[3][4]

  • Container Management : Do not overfill waste containers. Seal them securely when they are three-quarters full.

  • Final Disposal : Dispose of the cytotoxic waste according to institutional and local regulations for hazardous materials.

Spill Management

In the event of a spill, a prompt and organized response is essential to contain the contamination and protect personnel.[3]

  • Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.[4]

  • Don PPE : If not already wearing it, don the full set of recommended PPE, including a respirator.[2][4] For large spills, industrial-thickness gloves (>0.45mm) are recommended.[2]

  • Contain the Spill : Use a spill kit to absorb the hazardous material.[4]

  • Clean the Area : Carefully clean the spill area with an appropriate decontaminating solution.[4]

  • Dispose of Waste : All materials used for cleanup must be disposed of as cytotoxic waste.[4]

  • Report the Incident : Report the spill to the appropriate safety officer and complete any necessary documentation.[4]

Workflow Diagrams

The following diagrams illustrate the key processes for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Designated Area Designated Area Gather Materials Gather Materials Designated Area->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Decontaminate Workspace Decontaminate Workspace Handle Compound->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose per Regulations Dispose per Regulations Segregate Waste->Dispose per Regulations

Diagram 1: General workflow for handling this compound.

cluster_spill Spill Management Secure Area Secure Area Don Full PPE Don Full PPE Secure Area->Don Full PPE Contain Spill Contain Spill Don Full PPE->Contain Spill Clean Area Clean Area Contain Spill->Clean Area Dispose of Waste Dispose of Waste Clean Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylvinblastine hydrazide
Reactant of Route 2
Desacetylvinblastine hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.